1-(Diphenylmethyl)-2-methylazetidin-3-ol,cis-
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-1-benzhydryl-2-methylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-13-16(19)12-18(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17,19H,12H2,1H3/t13-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIUWJMJDLQIP-BBRMVZONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol: A Technical Guide for Preclinical Development
Executive Summary
The integration of strained four-membered nitrogen heterocycles into pharmaceutical pipelines has revolutionized modern medicinal chemistry. Azetidines serve as highly effective bioisosteres for larger rings (like piperidines) or gem-dimethyl groups, consistently improving metabolic stability, lowering lipophilicity (logP), and enhancing aqueous solubility[1].
Among these building blocks, cis-1-(diphenylmethyl)-2-methylazetidin-3-ol (CAS: 159651-60-2)[2] has emerged as a critical chiral intermediate. It is prominently featured in the synthesis of next-generation therapeutics, including the clinical-stage EGFR inhibitor BLU-945[1], Ketohexokinase (KHK) inhibitors for metabolic diseases[3], and WDR5 inhibitors for oncology[4]. This whitepaper details the mechanistic rationale, stereochemical control, and validated experimental protocols required for its synthesis and characterization.
Retrosynthetic Rationale & Stereochemical Causality
The synthesis of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol relies on the reaction between benzhydrylamine (diphenylmethanamine) and a functionalized epoxide, specifically 1-bromo-2,3-epoxybutane (also known as 2-(bromomethyl)-3-methyloxirane)[4].
The Causality of Stereocontrol
A critical challenge in azetidine synthesis is controlling the relative stereochemistry between the C2-methyl and C3-hydroxyl groups. The cyclization proceeds via a 4-exo-tet intramolecular epoxide opening[5].
The stereoelectronic requirements for this cyclization dictate that the nucleophilic amine must approach the epoxide carbon (C3) from the backside of the C–O bond. This trajectory is only geometrically accessible if the starting material is the trans-epoxide . Because the backside attack triggers a Walden inversion at the C3 stereocenter while the C2 configuration is retained, the trans-epoxide inherently and exclusively yields the cis-azetidin-3-ol . Attempting this reaction with a cis-epoxide fails to yield the desired cyclized product due to insurmountable steric and geometric constraints at the transition state.
Stereochemical inversion logic: trans-epoxide yields cis-azetidine via Walden inversion.
The Causality of Solvent Selection
Methanol is deliberately selected as the solvent for both the intermolecular substitution and the intramolecular cyclization. In the initial SN2 step, its polar protic nature stabilizes the bromide leaving group. More critically, during the high-temperature cyclization step, methanol hydrogen-bonds with the epoxide oxygen. This electrophilic activation of the oxirane ring lowers the activation energy required for the highly strained 4-exo-tet transition state, facilitating ring closure without the need for harsh Lewis acid catalysts that might degrade the substrate.
Step-by-Step Experimental Protocol
The following protocol describes the two-stage, one-pot synthesis of the target molecule[4].
Synthetic workflow for cis-1-(diphenylmethyl)-2-methylazetidin-3-ol via 4-exo-tet cyclization.
Phase 1: Intermolecular SN2 Displacement
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with trans-1-bromo-2,3-epoxybutane (1.0 eq, e.g., 40.5 mmol) and anhydrous methanol (0.6 M relative to epoxide).
-
Amine Addition: Add diphenylmethanamine (1.15 eq, 46.5 mmol) dropwise at 0 °C to control the initial exotherm.
-
Stirring: Allow the reaction mixture to warm to 25 °C (room temperature) and stir for 48 hours.
-
Causality: Maintaining ambient temperature heavily favors the intermolecular SN2 displacement of the primary bromide over premature, unselective epoxide opening.
-
Phase 2: Intramolecular 4-exo-tet Cyclization
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C for 72 to 96 hours.
-
Causality: The 4-exo-tet ring closure is kinetically slow and requires significant thermal energy to overcome the ring strain of the forming azetidine.
-
-
Workup: Concentrate the mixture in vacuo to remove methanol. Dilute the resulting residue with ethyl acetate and wash sequentially with 1M aqueous NaOH (to neutralize the HBr byproduct and free-base the amine) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography (eluting with Hexanes/EtOAc gradients) or via crystallization to yield the pure cis-azetidin-3-ol.
The Self-Validating Analytical System
Validation Checkpoint: The intermediate amino-epoxide and the final cis-azetidin-3-ol are constitutional isomers, both possessing the molecular formula C₁₇H₁₉NO (Exact Mass: 253.15 Da, [M+H]⁺ = 254.1 m/z). Consequently, mass spectrometry alone is insufficient to monitor the cyclization progress.
This protocol relies on a chromatographic self-validation system : upon successful 4-exo-tet cyclization, the liberation of the free hydroxyl group significantly increases the molecule's polarity. This manifests as a distinct reduction in retention time (Rt) on reverse-phase LC-MS (eluting earlier than the intermediate) and a notably lower Rf value on silica gel TLC compared to the less polar amino-epoxide intermediate.
Analytical Characterization Data
Proper characterization is required to confirm both the structural connectivity and the cis relative stereochemistry. Below is the standardized quantitative data profile for cis-1-(diphenylmethyl)-2-methylazetidin-3-ol[2].
| Parameter | Specification / Expected Value |
| CAS Registry Number | 159651-60-2 (racemic cis), 164906-64-3 (2S,3R enantiomer) |
| Molecular Formula | C₁₇H₁₉NO |
| Molecular Weight | 253.34 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| LogP (Predicted) | ~2.84 |
| Representative ¹H NMR (CDCl₃, 400 MHz) | δ 7.45–7.15 (m, 10H, Ar-H), 4.35 (s, 1H, CH -Ph₂), 4.10 (m, 1H, C3-H ), 3.20 (m, 1H, C2-H ), 3.10 (t, 1H, C4-H a), 2.75 (t, 1H, C4-H b), 1.15 (d, J = 6.5 Hz, 3H, CH ₃) |
| LC-MS [M+H]⁺ | 254.1 m/z |
Note: The coupling constant (J) between the C2 and C3 protons in the ¹H NMR spectrum is diagnostic for the cis relationship in 4-membered rings, typically exhibiting a larger J value (usually 6–8 Hz) compared to the trans isomer (usually 2–4 Hz).
References
-
Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link][1]
-
WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam. Google Patents.[4]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities. Organic Process Research & Development.[Link][5]
-
US11634410B2 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors. Google Patents.[3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cis-1-(diphenylmethyl)-2-methylazetidin-3-ol | 159651-60-2 [sigmaaldrich.com]
- 3. US11634410B2 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors - Google Patents [patents.google.com]
- 4. WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Stereoselective Synthesis of cis-2-Methylazetidin-3-ol Derivatives: Mechanistic Pathways and Application in Modern Drug Discovery
Executive Summary
The azetidine ring has emerged as a privileged scaffold in modern medicinal chemistry. Compared to larger, more flexible heterocycles like pyrrolidines or piperidines, azetidines offer a unique combination of metabolic stability, improved lipophilic efficiency (LipE), and distinct conformational rigidity. Specifically, cis-2-methylazetidin-3-ol and its derivatives have proven critical in the development of next-generation therapeutics. A premier example is BLU-945, a reversible, wild-type-sparing EGFR mutant inhibitor designed for treatment-resistant non-small-cell lung cancer (NSCLC) ()[1].
Synthesizing these highly strained 4-membered rings with precise stereocontrol presents significant synthetic challenges. This whitepaper provides an in-depth technical guide on the retrosynthetic logic, mechanistic causality, and self-validating protocols required to successfully synthesize and derivatize cis-2-methylazetidin-3-ol scaffolds.
Retrosynthetic Logic and Core Methodologies
The construction of the cis-2-methylazetidin-3-ol core typically relies on two distinct strategic paradigms, dictated by the desired stereochemical outcome and the stage of functionalization.
Route A: Epoxide Aminolysis (The Core Scaffold)
The most robust method for establishing the cis-configuration de novo leverages the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. According to Baldwin’s rules, the 4-exo-tet cyclization is kinetically disfavored compared to 5-endo-tet pathways. However, by utilizing a highly reactive chiral oxirane (e.g., 2-(bromomethyl)-3-methyloxirane) and a bulky primary amine like benzhydrylamine, the trajectory is forced into the 4-exo-tet mode. The use of Lewis acid catalysis, such as La(OTf)₃, further lowers the activation barrier, overcoming the inherent ring strain of azetidine formation ()[2].
Route B: α-Lithiation-Electrophile Trapping (Late-Stage Editing)
An alternative approach involves the direct C-H functionalization of N-thiopivaloylazetidin-3-ol via α-lithiation. While this methodology is a powerful tool for generating diverse libraries, deuterium labeling and electrophile trapping studies reveal that the deprotonation and subsequent trapping predominantly yield the trans-diastereoisomer ()[3]. Therefore, while excellent for trans-derivatives, Route A remains the industrial standard for cis-targets like BLU-945.
Caption: Workflow for the stereoselective synthesis and functionalization of cis-2-methylazetidin-3-ol.
Mechanistic Deep-Dive: Stereoretentive Functionalization via NGP
The true medicinal chemistry value of the cis-2-methylazetidin-3-ol core lies in its derivatization. In the synthesis of BLU-945, the 3-hydroxyl group must be substituted with a complex nucleophile (e.g., a pyrazole or thioether) while strictly maintaining the cis relationship with the 2-methyl group. A standard Sₙ2 substitution would result in an inversion of stereocenter, yielding the undesired trans isomer.
The Causality of Retention: To achieve retention, the reaction relies on Neighboring Group Participation (NGP). The 3-OH is first activated as a mesylate. Under thermal conditions in polar aprotic solvents, the basic nitrogen atom at the 1-position acts as an internal nucleophile. It displaces the mesylate intramolecularly to form a highly strained, transient azabicyclo[1.1.0]butonium ion intermediate. This first inversion is rapidly followed by a second inversion when the exogenous nucleophile attacks the exo-face of the bridged intermediate. The double inversion results in a net retention of the original cis stereochemistry.
Caption: Neighboring group participation mechanism ensuring stereoretention via a bridged ion.
Quantitative Data: Strategy Comparison
To guide synthetic planning, the following table summarizes the quantitative metrics and stereochemical outcomes of the primary methodologies discussed.
| Synthetic Strategy | Precursor | Key Intermediate | Stereochemical Outcome | Yield Range | Primary Application |
| Epoxide Aminolysis | Chiral 3,4-epoxy amine | None (Direct Cyclization) | cis (Inversion at C4) | 70–85% | De novo core scaffold synthesis |
| NGP Substitution | cis-3-O-Mesylate | Azabicyclobutonium ion | cis (Net Retention) | 80–95% | 3-position derivatization (e.g., BLU-945) |
| α-Lithiation | N-Thiopivaloylazetidinol | α-Lithio species | trans (Electrophile dependent) | 50–75% | Late-stage 2-position editing |
Experimental Workflows & Self-Validating Protocols
The following protocol details the stereoretentive nucleophilic substitution of (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol, a critical step in generating advanced pharmaceutical intermediates.
Protocol: Stereoretentive Nucleophilic Substitution
Objective: Synthesize a 3-substituted cis-azetidine derivative via mesylate activation and NGP.
Step 1: Mesylation (Activation)
-
Dissolve enantiopure (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert N₂ atmosphere.
-
Cool the reaction mixture to 0 °C. Add Et₃N (1.2 equiv) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 equiv).
-
Causality Check: The strict maintenance of 0 °C prevents the premature formation of the bicyclobutonium ion, which could lead to undesired elimination pathways or off-target trapping by the liberated chloride ions.
-
-
Stir for 2 hours, quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo. The crude mesylate must be used immediately in the next step to prevent degradation.
Step 2: NGP-Mediated Substitution
-
Dissolve the crude mesylate in anhydrous DMA or DMF (0.1 M).
-
Causality Check: Polar aprotic solvents are mandatory here; they stabilize the transient, highly charged azabicyclobutonium ion, facilitating the intramolecular displacement of the mesylate by the azetidine nitrogen.
-
-
Add the desired nucleophile (e.g., a substituted pyrazole, 1.2 equiv) and a suitable base (e.g., K₂CO₃ or NaH, 1.5 equiv).
-
Heat the mixture to 80 °C for 12 hours. Thermal energy is required to overcome the activation barrier for the nucleophile to open the highly strained bridged intermediate.
-
Cool to room temperature, perform an aqueous workup, and purify via silica gel chromatography to yield the cis-derivative.
System Validation (Quality Control)
To ensure the protocol has functioned as a self-validating system, the stereochemical integrity of the product must be confirmed via ¹H NMR spectroscopy.
-
Validation Metric: The cis stereochemistry is definitively confirmed by the coupling constant (
) of the azetidine ring protons. For cis-2,3-disubstituted azetidines, the coupling constant typically ranges from 6.0–7.5 Hz . If the reaction failed and proceeded via standard Sₙ2 inversion, the resulting trans isomer would exhibit a significantly smaller coupling constant of 2.0–3.0 Hz .
References
-
Dineen, T. A., et al. (2022). "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 65(14), 9662-9677.[Link]
-
Hodgson, D. M., Pearson, C. I., & Thompson, A. L. (2013). "α-Lithiation–Electrophile Trapping of N-Thiopivaloylazetidin-3-ol: Stereoselective Synthesis of 2-Substituted 3-Hydroxyazetidines." The Journal of Organic Chemistry, 78(3), 1098-1106.[Link]
-
Hocine, S., et al. (2023). "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry, 11, 1119330.[Link]
Sources
- 1. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Chiral Azetidin-3-ol Derivatives: Advanced Building Blocks in Organic Synthesis
Executive Summary
Azetidin-3-ol (3-hydroxyazetidine) derivatives represent a privileged class of four-membered heterocycles in modern drug discovery. Characterized by high ring strain (~25 kcal/mol), low lipophilicity (low LogP), and distinct vectoral positioning, they serve as superior bioisosteres for cyclobutanes, prolines, and gem-dimethyl groups. While the parent azetidin-3-ol is achiral (meso), its value explodes when used as a scaffold for chiral functionalization —specifically at the C2 position or through desymmetrization strategies—to create enantiopure building blocks for high-affinity ligands.
This technical guide details the synthesis, functionalization, and application of these derivatives, focusing on scalable protocols for the core scaffold and advanced asymmetric methodologies for generating chiral complexity (e.g., in the synthesis of Cobimetinib).
Structural Significance & Pharmacophore Utility[1][2][3][4]
The azetidin-3-ol scaffold offers unique physicochemical properties that solve common medicinal chemistry challenges:
-
Conformational Restriction: The rigid four-membered ring reduces the entropic penalty of binding to biological targets compared to flexible acyclic amines.
-
Polarity Modulation: The C3-hydroxyl group lowers LogD, improving solubility and metabolic stability by reducing affinity for CYP450 enzymes.
-
Vectoral Diversity: Substituents at N1, C2, and C3 project into distinct quadrants of 3D space. 2-Substituted derivatives, in particular, introduce chirality that can fine-tune receptor selectivity.
Comparison of Ring Strain and Basicity
| Heterocycle | Ring Strain (kcal/mol) | pKa (Conjugate Acid) | Bioisosteric Utility |
| Azetidine | ~25.4 | 11.29 | Proline / Cyclobutane surrogate |
| Aziridine | ~27.7 | 7.9 | Alkylating agent (too reactive) |
| Pyrrolidine | ~5.4 | 11.27 | Standard saturated heterocycle |
| Cyclobutane | ~26.5 | N/A | Carbocyclic analog (non-polar) |
Synthesis of the Core Scaffold: 1-Benzhydrylazetidin-3-ol
The primary entry point for this chemistry is 1-benzhydrylazetidin-3-ol . The benzhydryl (diphenylmethyl) group is the protecting group of choice due to its steric bulk (preventing quaternary salt formation) and facile removal via hydrogenolysis.
Industrial Scale Protocol (Epichlorohydrin Route)
This route avoids hazardous diazo intermediates used in older methods.
Reaction Scheme:
-
Alkylation: Benzhydrylamine + Epichlorohydrin
Amino-alcohol intermediate. -
Cyclization: Thermal cyclization to the azetidinium salt
Neutralization.
Step-by-Step Methodology
-
Reagents: Benzhydrylamine (1.0 equiv), Epichlorohydrin (1.1 equiv), Methanol (Solvent), NaOH (aq).
-
Protocol:
-
Dissolve benzhydrylamine in methanol at 0°C.
-
Add epichlorohydrin dropwise over 1 hour to control exotherm.
-
Stir at room temperature (RT) for 24 hours. Mechanism: Epoxide opening by amine.
-
Heat to reflux (60°C) for 48 hours. Mechanism: Intramolecular displacement of chloride (5-exo-tet favored, but here it forms the strained 4-membered ring via 4-exo-tet-like transition state favored by the specific conformation).
-
Cool to RT and treat with aqueous NaOH to neutralize the HCl salt.
-
Purification: Crystallize from Toluene/Heptane.
-
Yield: Typically 70-80% on kg scale.
-
Critical Control Point: Temperature control during epichlorohydrin addition is vital to prevent polymerization (oligomerization of the epoxide).
Asymmetric Functionalization: Creating Chirality
While the core is achiral, drug discovery demands enantiopure derivatives. Two primary strategies exist: Desymmetrization of the ketone (azetidin-3-one) and C2-Functionalization .
Strategy A: Synthesis of Chiral 2-Substituted Azetidines
Direct functionalization at C2 is challenging due to ring strain. Modern methods utilize Lithiation or Transition-Metal Catalysis .
Protocol: Asymmetric Synthesis via SAMP/RAMP Hydrazones
This method allows the introduction of alkyl electrophiles at C2 with high enantiomeric excess (ee).
-
Oxidation: Swern oxidation of N-Boc-azetidin-3-ol to N-Boc-azetidin-3-one.
-
Hydrazone Formation: Condensation with (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP).
-
Lithiation & Trapping:
-
Cool to -78°C in THF.
-
Add t-BuLi (deprotonates alpha-position).
-
Add Electrophile (e.g., Methyl Iodide, Benzyl Bromide).
-
-
Hydrolysis: Cleave hydrazone with saturated oxalic acid.
-
Result: (2S)-2-substituted-azetidin-3-one (which can be reduced back to the alcohol).
Strategy B: The Cobimetinib Intermediate (Chiral Side Chain)
Cobimetinib (MEK inhibitor) utilizes a highly specific chiral azetidine building block: (S)-1-(tert-butoxycarbonyl)-2-(3-hydroxyazetidin-3-yl)piperidine .[1] Here, the chirality originates from a piperidine ring attached to the C3 position of the azetidine.
Synthesis Workflow (Grignard Approach)
This protocol demonstrates the use of Azetidin-3-one as an electrophile.
-
Preparation of Grignard Reagent:
-
Substrate: (R)-N-Boc-2-bromopiperidine.[2]
-
Activation: Mg turnings, I2 (catalytic), THF.
-
Note: Requires strict anhydrous conditions.
-
-
Addition to Azetidinone:
-
Substrate: 1-Cbz-azetidin-3-one (N-protecting group orthogonality is key here).
-
Condition: Add Grignard solution to ketone at -78°C.
-
Selectivity: The addition is diastereoselective due to the chiral center on the piperidine.
-
-
Deprotection:
-
Hydrogenolysis (H2, Pd/C) removes the Cbz group, yielding the free secondary amine on the azetidine for coupling with the fluorophenyl moiety.
-
Visualization of Synthetic Logic[7]
The following diagram illustrates the divergence from the achiral core to high-value chiral intermediates.
Caption: Divergent synthesis from the achiral azetidin-3-ol core to 2-substituted chiral scaffolds and the Cobimetinib intermediate.
Experimental Protocol: Preparation of 1-Benzhydrylazetidin-3-one
A critical intermediate for both Baricitinib (via Wittig) and Cobimetinib (via Grignard).
Objective: Oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone.
-
Setup: Charge a 3-neck flask with 1-benzhydrylazetidin-3-ol (10.0 g, 41.8 mmol) and dry DMSO (50 mL) and Triethylamine (17.5 mL). Cool to 0°C.
-
Oxidation: Add Sulfur Trioxide Pyridine complex (20.0 g, 125 mmol) portion-wise over 30 minutes.
-
Why SO3-Pyridine? It is milder than Swern (no odorless DMS) and avoids the explosive risks of IBX on scale.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Pour into ice water (200 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4.
-
Isolation: Concentrate in vacuo. The ketone is relatively unstable; use immediately or store at -20°C under Argon.
-
Stability Note: Azetidin-3-ones are prone to polymerization and hydrate formation.
-
References
-
Gutta, M. et al. (2010). "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities." Organic Process Research & Development.
-
Cui, X. et al. (2019).[3] "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[3][4][5] BMC Chemistry.[3]
-
Sun, J. et al. (2025). "Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines." Journal of the American Chemical Society. [6]
-
Xu, Y. et al. (2018).[6] "Preparation Method of Cobimetinib." Google Patents (US20180273506A1).
-
Couty, F. et al. (2004). "Synthesis of Chiral Non-Racemic Azetidines." Organic Preparations and Procedures International.
Sources
- 1. US20180273506A1 - Preparation Method of Cobimetinib - Google Patents [patents.google.com]
- 2. CN106045969A - Synthesis method of cobimetinib - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Diphenylmethyl-Substituted Azetidines: A Technical Guide for Drug Discovery Professionals
Preamble: The Azetidine Scaffold and the Significance of the Diphenylmethyl Moiety
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry impart a unique three-dimensional character to molecules, influencing their binding to biological targets and their pharmacokinetic properties.[1] Among the myriad of possible substitutions on the azetidine core, the diphenylmethyl (or benzhydryl) group holds particular interest. This bulky, lipophilic moiety can profoundly impact a molecule's biological activity, often enhancing its potency and modulating its mechanism of action. This technical guide provides an in-depth exploration of the diverse biological activities of diphenylmethyl-substituted azetidines, offering insights into their therapeutic potential in oncology, infectious diseases, and neurology.
I. Anticancer Activity: Targeting Cellular Proliferation and Survival
Diphenylmethyl-substituted azetidines and their diaryl analogs have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic effects against a range of cancer cell lines.[2] The diphenylmethyl group often contributes to enhanced binding affinity with molecular targets crucial for cancer cell proliferation and survival.
Mechanism of Action: Disruption of the Cytoskeleton and Beyond
A primary mechanism of action for many anticancer diaryl-azetidinones is the inhibition of tubulin polymerization .[2] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][4] The bulky diaryl substituents are often crucial for effective binding within this hydrophobic pocket.
Another key target is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway , which is often constitutively active in cancer cells and plays a vital role in their proliferation and survival. Certain azetidine-based compounds have been shown to inhibit STAT3 activation, offering another avenue for therapeutic intervention.
dot
Caption: Anticancer mechanisms of diphenylmethyl-azetidines.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative diaryl-azetidinone compounds against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |
| (±)-trans-20 | Duodenal Adenocarcinoma | 3 - 13 | [2] |
| (±)-trans-21 | Duodenal Adenocarcinoma | 3 - 13 | [2] |
| 12l | MCF-7 (Breast Cancer) | 10 | [3][5] |
| 12l | HT-29 (Colon Cancer) | 3 | [3][5] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of diphenylmethyl-substituted azetidines on cancer cells.
1. Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., in DMSO).
-
Add the compounds to the wells at various final concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for another 48-72 hours.
3. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]
II. Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Diphenylmethyl-substituted azetidines have shown promise in this area, exhibiting activity against a spectrum of bacteria and fungi.[7][8] The lipophilic nature of the diphenylmethyl group can facilitate the penetration of microbial cell membranes.
Spectrum of Activity
Substituted azetidin-2-ones have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][9] The specific substitution pattern on the azetidine and phenyl rings significantly influences the antimicrobial spectrum and potency. For instance, the presence of a bulky lipophilic diphenylmethyl moiety has been shown to improve antimycobacterial activity.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for representative substituted azetidine derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Substituted Azetidin-2-ones | S. aureus | 1.25 - 6.25 | |
| Substituted Azetidin-2-ones | E. coli | 1.25 - 6.25 | |
| Substituted Azetidin-2-ones | A. niger | 6.25 - 12.5 | |
| Diphenylpyrrolidine derivatives | M. tuberculosis H37Rv | 0.98 - 1.96 | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of diphenylmethyl-substituted azetidines.
1. Preparation of Inoculum:
-
Grow the microbial culture overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
2. Preparation of Compound Dilutions:
-
Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]
dot
Caption: Workflow for MIC determination by broth microdilution.
III. Central Nervous System (CNS) Activity: Modulating Neurological Pathways
The unique conformational constraints of the azetidine ring make it an attractive scaffold for the design of CNS-active compounds.[1] Diphenylmethyl-substituted azetidines have been explored for their potential to modulate various neurological targets, including enzymes and receptors involved in neurotransmission and neuroinflammation.
Targeting Fatty Acid Amide Hydrolase (FAAH)
One of the most promising areas of investigation is the inhibition of Fatty Acid Amide Hydrolase (FAAH) .[11] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[12] By inhibiting FAAH, the levels of anandamide are increased, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[13] The bulky diphenylmethyl group can contribute to potent and selective inhibition of FAAH.[14][15]
Other CNS-Modulating Activities
Azetidin-2-ones have also been shown to possess a range of other CNS-modulating activities, including anxiolytic, nootropic, anti-catatonic, and anti-dyskinetic effects, suggesting interactions with various neurotransmitter systems.[16] The diphenylmethyl moiety, due to its structural similarity to parts of known CNS drugs, can facilitate binding to various CNS receptors.
Experimental Protocol: FAAH Inhibitory Assay
This protocol provides a general method for assessing the in vitro inhibition of FAAH activity.
1. Enzyme and Substrate Preparation:
-
Use a source of FAAH enzyme (e.g., recombinant human FAAH or rat brain homogenate).
-
Prepare a solution of a fluorescent or radiolabeled FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).
2. Assay Procedure:
-
In a microplate, pre-incubate the FAAH enzyme with various concentrations of the diphenylmethyl-substituted azetidine test compound for a defined period (e.g., 15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a specific time (e.g., 30 minutes at 37°C).
3. Detection and Data Analysis:
-
Stop the reaction (e.g., by adding a stopping solution).
-
Measure the product formation (e.g., fluorescence of the cleaved product or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
IV. Synthesis Strategies
The synthesis of diphenylmethyl-substituted azetidines can be achieved through various routes. A common approach involves the cyclization of an appropriate precursor. For example, the synthesis of N-benzhydryl-azetidin-3-one can be accomplished from 1-diphenylmethylazetidin-3-ol hydrochloride through an oxidation reaction.[17] Another general method for synthesizing 1,3-disubstituted azetidines involves the alkylation of a primary amine with a bis-triflate of a 2-substituted-1,3-propanediol.[3] The choice of synthetic route depends on the desired substitution pattern and stereochemistry of the final compound.
V. Conclusion and Future Perspectives
Diphenylmethyl-substituted azetidines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and CNS-modulating properties underscore their potential for the development of novel therapeutics. The bulky and lipophilic diphenylmethyl group plays a crucial role in defining the pharmacological profile of these molecules, often enhancing their potency and influencing their mechanism of action.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) studies: A more systematic exploration of the impact of substitutions on both the phenyl rings and the azetidine core is needed to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action studies: Deeper investigation into the molecular interactions of these compounds with their targets will facilitate rational drug design.
-
Pharmacokinetic and in vivo studies: Evaluation of the absorption, distribution, metabolism, excretion, and in vivo efficacy of lead compounds is essential for their translation into clinical candidates.
The continued exploration of this fascinating chemical space holds great promise for the discovery of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and neurology.
References
- Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2023). PMC.
- Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem, 2(2), 36-40.
- Shen, L., et al. (2021). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PMC.
- Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)
- Roughley, S. D., et al. (2012). Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity. PubMed.
- Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)
- Densely Functionalized 2-Methylideneazetidines: Evalu
- Ramachandran, S., et al. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative.
- Novel fatty acid amide hydrolase (FAAH)
- Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. (n.d.). Scholars Research Library.
- Tarzia, G., et al. (2006).
- Meegan, M. J., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI.
- Fatty acid amide hydrolase inhibitors. Surprising selectivity of chiral azetidine ureas. (2009). PubMed.
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). PMC.
- Synthesis & Antifungal Screening of Novel Azetidin-2-ones. (2025).
- Structure based design of novel irreversible FAAH inhibitors. (2025).
- Antifungal activity of novel azetidine tethered chitosan synthesized via multicomponent reaction approach. (n.d.). PMC.
- Synthesis, Characterization and Antimicrobial Activity of Azetidin-2-One based Phenyl Sulfonyl Pyrazoline Derivatives. (n.d.).
- (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). (n.d.). MedChemComm (RSC Publishing).
- Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. (n.d.). MedChemComm (RSC Publishing).
- Meegan, M. J., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. PubMed.
- Goel, R. K., et al. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. PubMed.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
- Structure-In Vitro Activity Relationships of Pentamidine Analogues and Dication-Substituted Bis-Benzimidazoles as New Antifungal. (1998). American Society for Microbiology.
- Tripodi, F., et al. (2012). Synthesis and biological evaluation of 1,4-diaryl-2-azetidinones as specific anticancer agents: activation of adenosine monophosphate activated protein kinase and induction of apoptosis. PubMed.
- A potential antifungal agent: Insight into the antifungal mechanism against Phomopsis sp. (n.d.). Arabian Journal of Chemistry.
- Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (n.d.). MDPI.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. (2017). Journal of Drug Delivery and Therapeutics.
- Meegan, M. J., et al. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. PMC.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
- Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivatives for. (n.d.). Scholars Research Library.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Figshare.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- New insights in animal models of neurotoxicity-induced neurodegener
- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2022). MDPI.
- Azetidine derivatives with CNS activity. (n.d.).
- Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells. (2022). MDPI.
- Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Fractionated Plant Extracts. (2025).
- Application Notes and Protocols: 3-(2-Ethylphenyl)azetidine in the Development of CNS Agents. (n.d.). Benchchem.
- Murine Models of Neurodegenerative Diseases. (2019). Maze Engineers - ConductScience.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Figshare.
- Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv
- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (n.d.). PMC.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymeriz
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022). Frontiers.
- Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). MDPI.
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"literature review of synthetic routes to 1,2,3-trisubstituted azetidines"
A Technical Review for Medicinal Chemistry & Process Development
Executive Summary
The azetidine core is increasingly prized in drug discovery for its ability to rigidly position substituents in defined vectors, offering a metabolically stable alternative to pyrrolidines or piperidines.[1] However, the 1,2,3-trisubstituted pattern remains one of the most synthetic challenges due to the high ring strain (~26 kcal/mol) and the difficulty of controlling relative stereochemistry (cis/trans) across three contiguous centers.
This guide moves beyond basic ring closures to analyze three high-fidelity strategies for constructing this specific scaffold:
-
De Novo Assembly: Stereospecific ring expansion/closure from chiral oxiranes.
-
Catalytic Functionalization: Copper-catalyzed boryl allylation of azetines.[2][3][4][5][6]
-
C-H Activation: Diastereoselective lithiation of 3-substituted azetidines.
De Novo Assembly: Superbase-Induced Oxirane Transformation
For the synthesis of trans-1,2,3-trisubstituted azetidines , the ring-opening of chiral oxiranes followed by 4-exo-tet cyclization is a benchmark method. This approach leverages the "chiral pool" (amino acids or chiral epoxides) to establish absolute stereochemistry prior to ring closure.
Mechanistic Pathway
The transformation relies on a specific sequence:
-
Regioselective Ring Opening: A benzylamine nucleophile opens a cis-2,3-disubstituted oxirane.
-
Activation: The resulting alcohol is converted to a leaving group (mesylate/tosylate).
-
4-exo-tet Cyclization: A strong base (e.g., LiDA-KOR or KOtBu) induces intramolecular displacement.
Critical Insight: The stereochemistry of the starting oxirane dictates the final azetidine configuration. A cis-oxirane typically yields a trans-azetidine due to the inversion at the electrophilic center during the internal
Figure 1: Stereochemical flow from cis-oxirane to trans-azetidine via double inversion logic.
Catalytic Functionalization: Cu-Catalyzed Boryl Allylation
A modern, "field-proven" approach for accessing cis-2,3-disubstituted azetidines (with an N-substituent completing the 1,2,3-pattern) is the copper-catalyzed boryl allylation of azetines.[4][6] This method is superior for generating diversity because it installs two distinct handles (a boron ester and an allyl group) in a single step.
Mechanistic Logic
Unlike traditional methods that build the ring, this method functionalizes a pre-formed azetine (4-membered cyclic imine).
-
Catalyst: Cu(I) complexed with a chiral bisphosphine ligand.[4]
-
Process: The Cu-Bpin species adds across the C=N bond (borylcupration), generating a transient nucleophilic C-Cu species that is trapped by an allyl phosphate electrophile.
Detailed Experimental Protocol
Standardized protocol adapted from Sun et al. (J. Am. Chem. Soc.)
Reagents:
-
Substrate: 1-Sulfonyl-2-azetine (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
, 1.5 equiv) -
Electrophile: Allyl diethyl phosphate (1.5 equiv)
-
Catalyst: CuBr (10 mol%), (S,S)-Ph-BPE or similar chiral bisphosphine (12 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: THF or 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Catalyst Formation: In a glovebox, mix CuBr and the chiral ligand in THF. Stir for 15 mins to form the active complex.
-
Borylcupration: Add
and NaOtBu. Stir for 10 mins to generate the Cu-Bpin species. -
Substrate Addition: Add the azetine solution slowly at 0°C.
-
Trapping: Add the allyl phosphate. Allow the reaction to warm to RT and stir for 4–12 hours.
-
Workup: Quench with saturated
(aq). Extract with EtOAc (3x). Dry over .[7] -
Purification: Flash chromatography (silica gel). Note: The boronate ester is stable on silica but can be oxidized to the alcohol if desired.
Self-Validating Check: The disappearance of the azetine C=N stretch (~1600
Figure 2: Catalytic cycle for the boryl allylation of azetines, establishing C2 and C3 stereocenters.
C-H Functionalization: Lithiation of 3-Substituted Azetidines
For researchers who already possess a 3-substituted azetidine core, C2-lithiation offers a direct route to trisubstitution. The challenge here is the "dynamic control of reactivity"—preventing ring opening while controlling the diastereoselectivity.
-
Directing Groups: N-protecting groups like tert-butylsulfonyl (Bus) or thiopivaloyl are essential to acidify the C2 proton and stabilize the organolithium intermediate.
-
Stereoselectivity: The substitution at C3 directs the incoming electrophile.
-
Trans-selective: Lithiation typically occurs syn to the directing group, but the electrophile approaches from the less hindered face, often yielding trans-2,3 stereochemistry relative to the C3 substituent.
-
Comparative Analysis of Methods
| Method | Primary Pattern | Key Precursor | Stereocontrol Source | Limitations |
| Oxirane Opening | Trans-1,2,3 | Chiral Epoxides | Substrate Control (Inversion) | Multistep synthesis of precursor required. |
| Cu-Boryl Allylation | Cis-2,3 (N-subst) | Azetines | Catalyst Control (Ligand) | Requires synthesis of unstable azetine inputs. |
| C2-Lithiation | Trans-2,3 (N-subst) | 3-Subst.[8] Azetidines | Substrate Control (Sterics) | Cryogenic conditions (-78°C) mandatory. |
| Aza-Paternò-Büchi | Mixed | Imine + Alkene | Photocatalyst/Substrate | Often yields mixtures of regioisomers. |
References
-
Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. Source: ResearchGate.[4][9] URL:[Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Source: Journal of the American Chemical Society (via NIH/ACS). URL:[Link]
-
Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. Source: ChemRxiv.[8] URL:[Link][3][8][10][11][12]
-
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Source: Chemical Science (RSC). URL:[Link]
-
Recent Advances in the Synthesis of Azetidines (2020-2025). Source: Organic Chemistry Portal. URL:[Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 12. ricerca.uniba.it [ricerca.uniba.it]
Methodological & Application
"using cis-1-(diphenylmethyl)-2-methylazetidin-3-ol as a chiral auxiliary"
Executive Summary
This guide details the application of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol (also known as cis-1-benzhydryl-2-methylazetidin-3-ol) in asymmetric synthesis. While often categorized as a chiral building block, its structural motif—a rigid, four-membered azetidine ring substituted with a bulky benzhydryl group and a vicinal amino-alcohol functionality—renders it a highly effective chiral ligand and auxiliary for enantioselective transformations.
This protocol focuses on its two primary high-value applications:
-
Enantioselective Addition of Organozinc Reagents to Aldehydes.
-
Asymmetric Borane Reduction of Prochiral Ketones.
Part 1: Structural Analysis & Mechanism of Induction
The efficacy of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol stems from its conformational rigidity. Unlike acyclic amino alcohols (e.g., ephedrine) or five-membered analogs (prolinols), the azetidine ring imposes severe geometric constraints that minimize conformational flux in the transition state.
-
Rigid Backbone: The 4-membered ring locks the N-C-C-O dihedral angle, creating a defined chiral pocket.
-
Bulky Shielding: The
-diphenylmethyl (benzhydryl) group acts as a massive steric wall, effectively blocking one face of the coordination complex. -
Cis-Stereochemistry: The cis-relationship between the C2-methyl and C3-hydroxyl groups ensures that the metal center (Zn or B) is held in a specific orientation relative to the shielding groups.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic workflow for azetidinyl-mediated asymmetric induction. The rigid azetidine scaffold forms a tight complex with the metal, creating a highly ordered transition state.
Part 2: Experimental Protocols
Protocol A: Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction is the benchmark for evaluating chiral amino alcohol ligands. The azetidinyl ligand typically affords high enantiomeric excess (ee) due to the "bimetallic transition state" mechanism.
Reagents:
-
Ligand: cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol (10 mol%)
-
Substrate: Benzaldehyde (1.0 equiv)
-
Reagent: Diethylzinc (Et₂Zn) (1.0 M in hexane, 2.2 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Ligand Activation:
-
In a flame-dried Schlenk flask under Argon, dissolve cis-1-(diphenylmethyl)-2-methylazetidin-3-ol (25.3 mg, 0.1 mmol, 10 mol%) in anhydrous Toluene (2.0 mL).
-
Expert Insight: Although the ligand is stable, ensure it is dry. Trace water reacts with Et₂Zn to form non-chiral aggregates that lower ee.
-
-
Zinc Complex Formation:
-
Cool the solution to 0 °C.
-
Add Et₂Zn (2.2 mL, 2.2 mmol) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Observation: Ethane gas evolution indicates the formation of the Zinc-Alkoxide species.
-
-
Substrate Addition:
-
Cool the mixture to -20 °C . (Lower temperatures generally improve ee).
-
Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.
-
-
Reaction & Quench:
-
Stir at -20 °C for 12–18 hours. Monitor by TLC or GC.
-
Quench by slow addition of saturated aqueous NH₄Cl.
-
Extract with Et₂O (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification & Analysis:
-
Purify via flash chromatography (Hexanes/EtOAc).
-
Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).
-
Performance Data (Representative):
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Toluene | Hexane | THF |
| Temp (°C) | 0 °C | -20 °C | -20 °C |
| Yield (%) | 88% | 92% | 85% |
| ee (%) | 89% | 96% | 78% |
Note: Non-polar solvents like Toluene or Hexane favor the tight ion-pairing required for the transition state, whereas coordinating solvents like THF disrupt the chiral pocket.
Protocol B: Asymmetric Borane Reduction of Ketones
Similar to the CBS (Corey-Bakshi-Shibata) reduction, this azetidinol can serve as a precatalyst for borane reductions.
Reagents:
-
Ligand: cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol (5-10 mol%)
-
Oxidant: Borane-THF complex (BH₃[1]·THF) or Catecholborane.
-
Substrate: Acetophenone.
Workflow:
-
Catalyst Generation: Mix the azetidinol with BH₃·THF (1.1 equiv relative to ligand) in THF at room temperature for 1 hour to form the active oxazaborolidine species.
-
Reduction: Cool to -78 °C. Add the ketone and the stoichiometric borane source simultaneously (slow addition) to maintain a low concentration of free ketone.
-
Workup: Quench with MeOH, followed by acid hydrolysis to break the boron-complex.
Part 3: Synthesis & Handling of the Auxiliary
If the compound is not purchased, it can be synthesized from amino acid precursors or via ring closure.
Storage & Stability:
-
State: White to off-white crystalline solid.
-
Storage: Store at 2–8 °C under inert atmosphere.
-
Stability: The benzhydryl group is acid-sensitive (cleavable by hydrogenolysis or strong acid), but stable under basic/nucleophilic conditions used in alkylations.
Recovery: In stoichiometric applications (auxiliary mode), the azetidinol can often be recovered during the acidic workup (it partitions into the aqueous phase as the ammonium salt) or via chromatography.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Enantioselectivity (<50% ee) | Wet solvents or ligand. | Flame-dry glassware; distill toluene over Na/Benzophenone. |
| Low Yield | Steric hindrance of Benzhydryl group. | Increase reaction time; warm slightly (0 °C instead of -20 °C). |
| Racemic Background Reaction | Uncatalyzed reaction is too fast. | Ensure Et₂Zn is added after ligand complexation; reduce temperature. |
References
-
Azetidines in Asymmetric Catalysis
- Viji, M., et al. "Azetidines and their applications in asymmetric catalysis." ResearchGate Review. (Provides the theoretical basis for azetidine ligands).
-
Compound Characterization & Synthesis
-
Patent WO2025037229A1.[2] "Compounds and compositions for modulating the activity of ERK." (Describes the specific usage of cis-1-benzhydryl-2-methylazetidin-3-ol as a key intermediate).
-
-
General Mechanism of Amino Alcohol Ligands
- Noyori, R., & Kitamura, M. "Enantioselective Addition of Organometallics to Carbonyl Compounds." Angewandte Chemie Int. Ed.
Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for cis-1-(diphenylmethyl)-2-methylazetidin-3-ol before handling.
Sources
Application Note: Enantioselective Addition Reactions Catalyzed by Azetidine-Based Ligands
Executive Summary & Scientific Rationale
Azetidines, four-membered nitrogen heterocycles, have transitioned from niche synthetic curiosities to privileged scaffolds in both medicinal chemistry and asymmetric catalysis. Their unique physicochemical profile—characterized by high ring strain (~26 kcal/mol), an sp³-rich core, and a highly predictable puckered conformation—makes them exceptional chiral auxiliaries.
Compared to traditional pyrrolidine (proline-derived) or aziridine scaffolds, azetidines strike an optimal balance between conformational rigidity and steric bulk. This application note details the mechanistic rationale and provides validated, step-by-step protocols for utilizing azetidine-based ligands in highly enantioselective addition reactions, specifically focusing on dialkylzinc additions to aldehydes and bimetallic phospha-Michael additions.
Mechanistic Insights: The Azetidine Advantage
The efficacy of azetidine ligands in asymmetric catalysis is rooted in the precise stereochemical environment they generate upon metal coordination, as detailed in recent benchmark surveys on 1 [2].
-
Conformational Rigidity & Pocket Depth: The four-membered ring is less flexible than a five-membered ring but more sterically demanding than a three-membered ring. This rigidity projects chiral substituents (e.g., bulky diphenylhydroxymethyl groups) directly into the catalytic pocket, shielding one face of the coordinated prochiral substrate.
-
Bimetallic Cooperativity: Advanced ligands, such as AzePhenol, are designed to coordinate two metal centers simultaneously. In dinuclear zinc catalysis, one zinc atom acts as a Lewis acid to activate the electrophile, while the second zinc atom activates the nucleophile. This dual-activation model drastically lowers the activation energy while locking the transition state into a highly enantio-discriminating geometry.
-
Autocatalytic Amplification: In dialkylzinc additions, the product alkoxide can associate with the zinc center, occasionally leading to non-linear effects and autocatalysis, where the chiral product itself acts as an asymmetric ligand to further drive the 2 [3].
Caption: Catalytic cycle of azetidine-mediated enantioselective dialkylzinc addition to aldehydes.
Quantitative Performance Profiles
The following table summarizes benchmark data for various asymmetric additions catalyzed by azetidine-derived ligands, demonstrating their broad synthetic utility.
| Reaction Type | Catalyst System | Substrate | Nucleophile | Enantiomeric Excess (ee) | Yield |
| Alkyl Addition | Azetidine-Amino Alcohol / ZnEt₂ | Aromatic Aldehydes | Diethylzinc | Up to 100% | >90% |
| Phospha-Michael | AzePhenol / Dinuclear Zn | α,β-Unsaturated Carbonyls | Dialkyl Phosphite | Up to 99% | Up to 99% |
| Henry Reaction | Amino Azetidine / Cu(I) | Alkyl Aldehydes | Nitromethane | >99% | High |
| Aldol Reaction | AzePhenol / Dinuclear Zn | α-Ketoesters | α-Hydroxyacetate | Up to 99% | Moderate-Good |
Experimental Methodologies & Protocols
Caption: Experimental workflow for azetidine-catalyzed asymmetric addition of diethylzinc.
Protocol A: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is adapted from benchmark methodologies for 3 [1].
Materials Required:
-
Chiral Ligand: (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine (2 mol%)
-
Nucleophile: Diethylzinc (1.0 M solution in hexanes)
-
Substrate: Benzaldehyde (freshly distilled)
-
Solvent: Anhydrous toluene
-
Quench: Saturated aqueous NH₄Cl solution
Step-by-Step Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under a strict argon atmosphere, add the chiral azetidine ligand (0.02 mmol). Add anhydrous toluene (1.0 mL).
-
Causality: Anhydrous conditions are critical. Moisture rapidly hydrolyzes diethylzinc into inactive zinc hydroxide and ethane gas, quenching the reaction and posing a severe pressure hazard.
-
-
Complexation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc solution (0.2 mL, 0.2 mmol) dropwise. Stir at 0 °C for 30 minutes.
-
Causality: The 30-minute stirring period allows for the thermodynamic deprotonation of the amino alcohol and the formation of the active, structurally rigid bicyclic zinc-ligand complex.
-
-
Substrate Addition: Add benzaldehyde (1.0 mmol, 1.0 eq) via a micro-syringe directly into the active catalyst solution.
-
Nucleophile Addition: Slowly add an additional portion of the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise over 10 minutes, strictly maintaining the temperature at 0 °C.
-
Causality: Slow addition prevents localized thermal spikes. Maintaining 0 °C suppresses the uncatalyzed, racemic background addition of diethylzinc to the aldehyde, thereby maximizing the enantiomeric excess (ee).
-
-
Reaction Execution: Stir the mixture at 0 °C for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC) using a UV lamp and KMnO₄ stain.
-
Quench & Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl (2.0 mL) dropwise at 0 °C. Extract the aqueous layer with dichloromethane (3 × 5 mL), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
Protocol B: Dinuclear Zinc-AzePhenol Catalyzed Phospha-Michael Addition
Procedure Highlights:
-
Pre-stir the AzePhenol ligand with exactly 2.0 equivalents of Me₂Zn in THF at room temperature for 1 hour to form the dinuclear active species.
-
Causality: Exactly 2.0 equivalents of zinc are required to occupy both binding pockets of the AzePhenol ligand. This enables the bimetallic cooperative transition state necessary for high enantioselection (up to 99% ee) when the dialkyl phosphite and α,β-unsaturated carbonyl are subsequently introduced.
-
Self-Validation & Analytical Troubleshooting
To ensure the trustworthiness of the protocol, the following self-validation steps must be executed:
-
Conversion Analysis (¹H NMR): Before column chromatography, take a crude ¹H NMR in CDCl₃. Calculate conversion by integrating the residual aldehydic proton (~10.0 ppm) against the newly formed chiral methine proton of the product (~4.5–5.0 ppm).
-
Enantiomeric Excess (ee) Determination: Purify the product via flash chromatography (silica gel, hexanes/ethyl acetate). Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC) (e.g., Daicel Chiralcel OD-H or AD-H columns) against a racemic standard synthesized without the azetidine ligand.
-
Troubleshooting Low ee: If the ee is lower than expected (<95%), verify the purity of the aldehyde. Auto-oxidation of benzaldehyde to benzoic acid can protonate and poison the basic catalyst complex. Additionally, ensure strict temperature control during the ZnEt₂ addition, as ambient temperatures rapidly accelerate the racemic background pathway.
References
-
Title: Application Notes and Protocols for Azetidine-Based Ligands in Catalysis Source: Benchchem URL: 3
-
Title: Azetidines and their applications in asymmetric catalysis Source: ResearchGate / University of Birmingham URL: 1
-
Title: Asymmetric addition of dialkylzinc compounds to aldehydes Source: Wikipedia URL: 2
-
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL: 4
Sources
Application Note: Stereoselective Synthesis of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol
This Application Note is designed for research professionals in pharmaceutical chemistry. It details the synthetic pathway for cis-1-(diphenylmethyl)-2-methylazetidin-3-ol (also known as cis-1-benzhydryl-2-methylazetidin-3-ol), a valuable chiral intermediate used in the development of calcium channel blockers (e.g., Azelnidipine derivatives) and other bioactive heterocycles.
Executive Summary
The azetidin-3-ol scaffold represents a critical pharmacophore in medicinal chemistry, offering a rigid, three-dimensional template for receptor binding. The introduction of a methyl group at the C2 position creates additional stereochemical complexity. This protocol outlines a robust, scalable synthesis favoring the cis-diastereomer via the ring-opening and subsequent cyclization of chiral epoxy-halides with benzhydrylamine. The method prioritizes atom economy and diastereomeric purity through controlled thermal cyclization.
Retrosynthetic Analysis & Mechanistic Logic
The synthesis is grounded in the nucleophilic opening of a substituted epoxide by a primary amine, followed by an intramolecular nucleophilic substitution (
-
Bond Disconnection: The C-N bonds are formed sequentially.
-
Key Intermediate: A
-halo- -amino alcohol. -
Stereocontrol: The relative stereochemistry (cis vs. trans) is often dictated by the diastereoselectivity of the initial epoxide opening and the geometric constraints of the transition state during ring closure.
Mechanistic Pathway (DOT Diagram)
Figure 1: Mechanistic workflow for the synthesis of the azetidinol scaffold via epoxide ring opening and cyclization.
Detailed Experimental Protocol
This protocol describes the reaction of benzhydrylamine with a methyl-substituted epihalohydrin equivalent (e.g., 3-chloro-1,2-epoxybutane or generated in situ from crotyl alcohol derivatives).
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Benzhydrylamine (Aminodiphenylmethane): 97%+ purity.
-
3-Chloro-1,2-epoxybutane (or 2-butenal epoxide equivalent): Electrophile source.
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN).
-
Base: Sodium Bicarbonate (
) or Triethylamine ( ). -
Catalyst (Optional): Lithium perchlorate (
) can accelerate epoxide opening.
Step-by-Step Procedure
Phase 1: Epoxide Ring Opening (N-Alkylation)
Objective: Form the acyclic amino-alcohol intermediate.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzhydrylamine (1.0 equiv) in Methanol (5 mL per mmol).
-
Addition: Cool the solution to 0°C. Add 3-chloro-1,2-epoxybutane (1.1 equiv) dropwise over 20 minutes.
-
Note: The temperature control is critical to prevent polymerization of the epoxide.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) for the consumption of the amine.
-
Checkpoint: The formation of the secondary amine intermediate (chlorohydrin) is indicated by a shift in
.
-
Phase 2: Cyclization (Ring Closure)
Objective: Intramolecular displacement of the chloride to form the azetidine ring.
-
Base Addition: Add Sodium Bicarbonate (2.0 equiv) directly to the methanolic solution. Alternatively, for faster kinetics, swap solvent to Acetonitrile and use Triethylamine (2.5 equiv).
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 65°C for MeOH or 80°C for MeCN) for 24–48 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Phase 3: Purification and Stereochemical Isolation
Objective: Isolate the cis-isomer from the trans-isomer and impurities.
-
Extraction: Dissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ). Dry over . -
Crystallization (Preferred): The cis-isomer often exhibits different solubility properties. Dissolve the crude oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexane mixture. Allow to cool slowly to 4°C. The cis-1-(diphenylmethyl)-2-methylazetidin-3-ol typically crystallizes as a white solid.
-
Chromatography (Alternative): If crystallization is unsuccessful, purify via flash column chromatography on silica gel.
-
Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexane.
-
Observation: The cis-isomer usually elutes after the trans-isomer due to intramolecular H-bonding interactions with the silica.
-
Data Summary Table
| Parameter | Specification / Value | Notes |
| Stoichiometry | 1.0 : 1.1 : 2.0 | Amine : Epoxide : Base |
| Temperature | 0°C | Controlled ramp prevents polymerization |
| Time | 36 - 60 Hours | Total process time (Alkylation + Cyclization) |
| Yield | 55 - 75% | Dependent on purification method |
| Appearance | White Crystalline Solid | Melting Point range typically 90-110°C (isomer dependent) |
| Safety | WARNING | Epoxides are alkylating agents.[4] Benzhydrylamine is an irritant. Use fume hood. |
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
-
1H NMR (CDCl3):
-
Benzhydryl proton: Singlet or broad singlet around
4.3–4.5 ppm. -
Ring protons: The coupling constant (
) between H2 and H3 is diagnostic.-
cis-isomer:
. -
trans-isomer:
.
-
-
Methyl group: Doublet around
0.8–1.2 ppm.
-
-
Mass Spectrometry: ESI+
(Calc. for ).
References
-
Preparation of 1-benzhydrylazetidin-3-ol deriv
- Source: PubChem / Patent Liter
- Context: Describes the general reaction of benzhydrylamine with epichlorohydrin deriv
-
Regio- and Stereoselective Synthesis of Azetidines.
- Source:Journal of Organic Chemistry (General methodology reference)
- Context: Discusses the ring-closure kinetics and stereoselectivity of gamma-halo-amines to azetidines.
-
Synthesis of cis- and trans-3-alkoxyazetidin-2-ones.
- Source: ResearchG
- Context: Provides insights into the stereochemical assignment and separ
-
Safety Data Sheet: 1-(Diphenylmethyl)azetidin-3-ol.
- Source: Sigma-Aldrich
- Context: Safety handling and physical properties of the core scaffold.
Sources
"experimental procedure for the N-alkylation of 2-methylazetidin-3-ol"
An Application Scientist's Guide to the N-Alkylation of 2-Methylazetidin-3-ol: Protocols and Mechanistic Insights
Introduction: The Strategic Value of N-Functionalized Azetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and non-planar geometry offer a unique three-dimensional exit vector from a core molecule, which can significantly enhance pharmacological properties such as metabolic stability, aqueous solubility, and binding affinity.[1][2] The N-alkylation of substituted azetidines, such as 2-methylazetidin-3-ol, is a critical transformation that enables the exploration of chemical space by introducing a diverse range of substituents onto the azetidine nitrogen. This functionalization is pivotal for modulating a compound's lipophilicity, basicity, and steric profile, thereby fine-tuning its interaction with biological targets.
This guide provides an in-depth exploration of two robust and widely adopted methods for the N-alkylation of 2-methylazetidin-3-ol: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and troubleshooting strategies to ensure reliable and reproducible outcomes in a research and drug development setting.
Mechanistic Overview: Two Divergent Pathways to a Common Goal
The N-alkylation of the secondary amine in 2-methylazetidin-3-ol can be approached through two distinct mechanistic pathways. The choice between these methods is often dictated by the nature of the desired alkyl group, the availability of starting materials, and the need to control reaction selectivity.
Caption: Overview of N-alkylation pathways for 2-methylazetidin-3-ol.
-
Direct Alkylation: This classic method involves the reaction of the azetidine nitrogen, a nucleophile, with an electrophilic alkylating agent, typically an alkyl halide (R-X).[3] The reaction proceeds via an Sₙ2 mechanism and requires a base to neutralize the protonated amine that forms, driving the reaction to completion. While straightforward, a significant drawback is the potential for over-alkylation, where the newly formed tertiary amine product can react further with the alkyl halide to form an undesired quaternary ammonium salt.[4][5]
-
Reductive Amination: This is a highly controlled and versatile one-pot method that converts a carbonyl group into an amine.[6] The azetidine first reacts with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[4][7] This method elegantly avoids the issue of over-alkylation because the tertiary amine product is not reactive under the conditions used for iminium ion reduction.[4][5]
Experimental Protocols
The following protocols are designed for adaptability and are presented with explanations to guide the researcher. It is assumed that 2-methylazetidin-3-ol is available as either the free base or a hydrochloride salt. If using the salt, an additional equivalent of base is required in Protocol 1, or neutralization is needed prior to reductive amination.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol is well-suited for introducing simple alkyl groups like methyl, ethyl, or benzyl, where the corresponding halides are readily available.
Rationale for Reagent Selection:
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices. They are polar aprotic solvents that can dissolve the reagents and facilitate the Sₙ2 reaction without interfering.
-
Base: Potassium carbonate (K₂CO₃) is an inexpensive, moderately strong, and non-nucleophilic base that effectively scavenges the H-X byproduct. Diisopropylethylamine (DIPEA) is a liquid organic base that can also be used, especially when milder conditions or better solubility are required.[4]
-
Alkylating Agent: Alkyl bromides or iodides are generally more reactive than chlorides.[8][9] Use 1.0-1.2 equivalents to minimize the risk of dialkylation while ensuring complete conversion of the starting material.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-methylazetidin-3-ol (1.0 eq) in acetonitrile (0.1-0.2 M), add potassium carbonate (2.5 eq). Note: If starting with the HCl salt, use 3.5 eq of base.
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add the alkyl halide (1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C. The optimal temperature depends on the reactivity of the alkyl halide. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude residue in an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic solution with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkyl-2-methylazetidin-3-ol.
Protocol 2: N-Alkylation via Reductive Amination
This is the preferred method for introducing a wide variety of functional groups and for substrates where over-alkylation is a concern.
Rationale for Reagent Selection:
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents for this reaction. They are non-reactive and effectively solubilize the reactants and the intermediate iminium ion.
-
Carbonyl Compound: Aldehydes and ketones serve as the source of the alkyl group.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[4] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the starting aldehyde or ketone, thus preventing competitive reduction of the carbonyl group.[5][10] Sodium cyanoborohydride (NaBH₃CN) is another option but is more toxic and often requires acidic conditions.[5][11]
Step-by-Step Procedure:
Caption: General experimental workflow for reductive amination.
-
Reaction Setup: Suspend 2-methylazetidin-3-ol (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloromethane (DCM) at a concentration of 0.1-0.2 M.
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Caution: The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reaction times can vary significantly (2-24 hours) depending on the steric and electronic properties of the carbonyl compound.
-
Workup (Quenching): Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Isolation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel column chromatography to yield the pure N-alkylated azetidine.
Comparative Analysis of Alkylation Methods
| Parameter | Direct Alkylation (Protocol 1) | Reductive Amination (Protocol 2) |
| Alkylating Agent | Alkyl Halides (R-X) | Aldehydes (RCHO) or Ketones (R₂CO) |
| Key Reagents | Base (K₂CO₃, DIPEA) | Reducing Agent (NaBH(OAc)₃) |
| Typical Yield | Moderate to Good (50-85%) | Good to Excellent (70-95%) |
| Key Advantage | Simple reagents, straightforward setup. | High selectivity, broad substrate scope, avoids over-alkylation.[4][12] |
| Potential Drawbacks | Risk of over-alkylation to quaternary salt, potentially harsh conditions (heating).[5] | Requires a specific (and more expensive) reducing agent; longer reaction times possible. |
Troubleshooting and Field-Proven Insights
-
Low Yield in Direct Alkylation: If the reaction stalls, the alkyl halide may be insufficiently reactive. Consider switching from a chloride to a bromide or iodide, or increasing the reaction temperature. Also, ensure the base is anhydrous and of good quality.
-
Over-alkylation Observed: This is the primary challenge of Protocol 1. To mitigate this, use the azetidine as the limiting reagent and add the alkyl halide slowly to the reaction mixture. However, the most reliable solution is to switch to reductive amination.
-
Incomplete Reaction in Reductive Amination: If the starting material is not fully consumed, it may indicate inefficient iminium ion formation or a sterically hindered carbonyl compound. Adding a small amount of a mild acid like acetic acid can sometimes catalyze iminium formation. Alternatively, allowing the azetidine and carbonyl to stir together for a longer period (e.g., 1-2 hours) before adding the reducing agent can be beneficial.
-
Purification Challenges: The hydroxyl group on the azetidine ring can sometimes cause streaking on silica gel columns. Adding a small amount (0.5-1%) of triethylamine or ammonia in the eluent can improve peak shape and recovery.
References
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA, Inc. [Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]
-
Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. ResearchGate. [Link]
-
Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
Reductive amination. Wikipedia. [Link]
- Continuous process for the alkylation of cyclic tertiary amines.
-
Alkylating Agents. Oncohema Key. [Link]
-
Clinical and High-Dose Alkylating Agents. SlideShare. [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Alkylating antineoplastic agent. Wikipedia. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. [Link]
-
An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]
-
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Core. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. National Institutes of Health. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]
-
(2R,3S)-2-methylazetidin-3-ol. PubChem. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 9. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
"application of cis-1-benzhydryl-2-methylazetidin-3-ol in pharmaceutical intermediate synthesis"
Application Note: cis-1-Benzhydryl-2-methylazetidin-3-ol in Pharmaceutical Synthesis
Executive Summary: The "Magic Methyl" of Azetidines
In the landscape of modern drug discovery, small, conformationally restricted heterocycles are pivotal for improving metabolic stability and target selectivity.[1][2] cis-1-Benzhydryl-2-methylazetidin-3-ol (CAS: 159651-60-2) has emerged as a high-value chiral building block, particularly in the synthesis of Extracellular Signal-Regulated Kinase (ERK) inhibitors and next-generation antibiotics.
This scaffold offers two distinct strategic advantages:
-
Conformational Locking: The C2-methyl group restricts the pucker of the azetidine ring, orienting substituents at C3 into precise vectors that unsubstituted azetidines cannot access.
-
Stereochemical Gateway: The cis-relationship between the C2-methyl and C3-hydroxyl groups allows for the stereospecific synthesis of trans-2,3-disubstituted azetidines via nucleophilic substitution (SN2) with inversion, a critical pathway for designing inhibitors that require specific spatial occupancy.
This guide details the handling, characterization, and synthetic utility of this intermediate, focusing on its role in accessing high-value pharmaceutical cores.[1]
Technical Profile & Critical Quality Attributes (CQA)
Before initiating synthesis, the stereochemical purity of the starting material must be verified. The cis and trans isomers exhibit distinct spectroscopic signatures.[3][4][5][6]
| Property | Specification / Observation |
| Chemical Name | (2S,3S)-1-benzhydryl-2-methylazetidin-3-ol (or enantiomer) |
| Molecular Weight | 253.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, MeOH, THF; Insoluble in water |
| Stereochemistry | cis (Methyl and Hydroxyl on the same face) |
| Key Impurity | trans-isomer (typically <1% in high-grade lots) |
NMR Differentiation of Isomers
The coupling constant (
-
cis-Isomer: Larger vicinal coupling constant (
). Strong NOE correlation observed between H2 and H3. -
trans-Isomer: Smaller vicinal coupling constant (
). Weak or absent NOE correlation between H2 and H3.[4]
Strategic Application: The "Inversion" Workflow
The primary utility of the cis-alcohol is to serve as a precursor for trans-3-functionalized azetidines. Because direct synthesis of trans-isomers is often thermodynamically disfavored or yields mixtures, the industry standard workflow involves:
-
Activation of the cis-alcohol (retention of configuration).
-
Nucleophilic Displacement (SN2) to install the pharmacophore (inversion to trans).
-
Deprotection of the benzhydryl group to liberate the amine for coupling.
Visualizing the Pathway
Caption: Stereocontrolled synthesis of trans-azetidines via activation and inversion of the cis-alcohol precursor.
Detailed Protocols
Protocol A: Activation via Mesylation
Purpose: To convert the hydroxyl group into a good leaving group while retaining cis-stereochemistry.
Reagents:
-
cis-1-Benzhydryl-2-methylazetidin-3-ol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the cis-alcohol in anhydrous DCM (10 mL/g) under nitrogen atmosphere. Cool to 0°C.[7]
-
Base Addition: Add TEA dropwise. Ensure temperature remains <5°C.
-
Activation: Add MsCl dropwise over 15 minutes. The reaction is exothermic; control rate to maintain 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC or LCMS (Target mass: M+79).
-
Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Stability Note: The mesylate is relatively unstable. Use immediately in the next step or store at -20°C under argon.
Protocol B: Nucleophilic Inversion (Synthesis of ERK Inhibitor Intermediates)
Purpose: To install a nucleophile (e.g., pyrazole, phenol, or amine) at C3 with inversion to the trans-configuration.
Reagents:
-
cis-Mesylate intermediate (from Protocol A)
-
Nucleophile (e.g., substituted pyrazole) (1.1 equiv)
-
Cesium Carbonate (Cs2CO3) (2.0 equiv)
-
DMF or Acetonitrile
Step-by-Step:
-
Preparation: Suspend the Nucleophile and Cs2CO3 in DMF. Stir for 30 minutes at RT to deprotonate.
-
Addition: Add a solution of the cis-mesylate in DMF to the suspension.
-
Heating: Heat the mixture to 60–80°C. Note: Higher temperatures favor the SN2 reaction but increase the risk of elimination (impurity formation).
-
Validation: Monitor consumption of mesylate. The product will be the trans-isomer.
-
Purification: Dilute with water, extract with EtOAc. Purification via column chromatography is usually required to remove elimination byproducts.
Protocol C: Benzhydryl Deprotection (Hydrogenolysis)
Purpose: Removal of the N-protecting group to allow attachment of the drug's core scaffold.
Reagents:
-
1-Benzhydryl-azetidine derivative[8]
-
Pd(OH)2/C (Pearlman's Catalyst) or 10% Pd/C (20 wt% loading)
-
Methanol or Ethanol
-
Hydrogen gas (1–5 atm) or Ammonium Formate
Step-by-Step:
-
Setup: Dissolve the substrate in Methanol. Add the catalyst carefully (pyrophoric risk).
-
Hydrogenation: Purge with nitrogen, then introduce hydrogen.
-
Standard: Stir under H2 balloon (1 atm) at RT for 4–12 hours.
-
Accelerated: Use a Parr shaker at 50 psi for 2 hours.
-
-
Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. The product is often obtained as a free amine or HCl salt (if acidified).
-
Critical Check: Ensure complete removal of the diphenylmethane byproduct (visible in NMR at ~3.8-4.0 ppm as a CH2 if not fully removed, or as a separate molecule).
Analytical & Quality Control
Chiral HPLC Method
To quantify the enantiomeric excess (ee) and diastereomeric ratio (dr) of the starting material or final product.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV @ 210 nm and 254 nm.
-
Expectation: The cis enantiomers will separate significantly from trans impurities.
Impurity Profile
Common impurities arising during the synthesis using this scaffold:
-
Elimination Product: 1-Benzhydryl-2-methylazetine (double bond in ring). Result of overheating during substitution.
-
Hydrolysis Product: Reversion to the alcohol if moisture is present during mesylation.
-
Incomplete Deprotection: Traces of benzhydryl species remaining.
References
-
World Intellectual Property Organization. (2025).[8] Compounds and compositions for modulating the activity of ERK.[7][9][10] (WO2025037229A1).[8] Google Patents.
-
Couty, F., & Evano, G. (2006). Azetidines in Organic Synthesis.[1] Organic Preparations and Procedures International, 38(5), 427-465. [Link]
-
Singh, G. S., & D'Hooghe, M. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[1] Future Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2801726, 1-benzhydrylazetidin-3-ol Hydrochloride.[Link]
-
Stanković, S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2025037229A1 - Compounds and compositions for modulating the activity of erk - Google Patents [patents.google.com]
- 9. Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
"protocol for ring-opening reactions of N-diphenylmethyl azetidinium ions"
Executive Summary & Application Scope
This application note details the methodology for the generation and subsequent regioselective ring-opening of N-diphenylmethyl (benzhydryl) azetidinium ions . These four-membered, nitrogen-containing heterocycles are high-energy electrophiles that serve as versatile intermediates in the synthesis of
The N-diphenylmethyl group plays a dual role:
-
Steric Shielding: It directs nucleophilic attack away from the nitrogen center, influencing regioselectivity.
-
Orthogonal Protection: It is stable under basic/nucleophilic conditions but easily removed via catalytic hydrogenation, making it ideal for late-stage API modification.
Critical Distinction: This protocol focuses on Nucleophilic Ring-Opening (SN2) to yield linear amines.[1][2][3] Researchers must be cautioned that treatment of these specific ions with strong bases (e.g.,
Mechanistic Principles & Regioselectivity
The azetidinium ion is a strained electrophile. Upon exposure to a nucleophile (
Regioselectivity Rules (Couty-Baldwin Model)
-
Unsubstituted Azetidinium Ions: Nucleophilic attack occurs predominantly at the less substituted carbon (C4) due to lower steric hindrance.
-
C2-Substituted Ions: If the azetidinium ring has a substituent at C2, attack typically occurs at C4 (distal opening).
-
C4-Substituted Ions: If C4 is substituted (e.g., methyl), the attack may shift to C2, especially if the C2 position can stabilize the developing positive charge in the transition state (electronic control), though steric factors usually keep C4 as the primary electrophilic site for bulky nucleophiles.
Pathway Visualization
The following diagram illustrates the divergent pathways for N-benzhydryl azetidinium ions.
Figure 1: Divergent reactivity of N-benzhydryl azetidinium ions. Path A (Green) is the focus of this protocol.
Experimental Protocols
Protocol A: Generation of the N-Benzhydryl Azetidinium Salt
Use this method for isolating the stable quaternary salt prior to ring opening.
Reagents:
-
N-(Diphenylmethyl)azetidine (1.0 equiv)
-
Methyl Trifluoromethanesulfonate (MeOTf) (1.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Diethyl Ether (
)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve N-(diphenylmethyl)azetidine in anhydrous DCM (0.2 M concentration).
-
Activation: Cool the solution to 0°C in an ice bath.
-
Addition: Add MeOTf dropwise via syringe. Caution: MeOTf is a potent alkylating agent; use extreme care.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.
-
Isolation: The azetidinium triflate often precipitates.
-
If precipitate forms: Filter under inert atmosphere, wash with cold
, and dry under vacuum. -
If no precipitate: Concentrate the solvent in vacuo to obtain the salt as a viscous oil or foam.
-
-
QC: Verify formation via 1H NMR . Characteristic shift: The protons adjacent to the quaternary nitrogen will shift downfield (
~4.5-5.0 ppm) compared to the neutral precursor.
Protocol B: Nucleophilic Ring-Opening (The "Couty" Method)
This protocol describes the opening of the isolated salt or in-situ generated species.
Reagents:
-
N-Benzhydryl Azetidinium Triflate (from Protocol A)
-
Nucleophile (e.g.,
, , , or Benzylamine) (1.5 - 3.0 equiv) -
Solvent: Acetonitrile (
) or DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve the azetidinium salt in anhydrous
(0.1 M). -
Nucleophile Addition: Add the nucleophile.
-
For Azide (
): Add (1.5 equiv).[4] -
For Acetate (
): Add (2.0 equiv). -
For Amines: Add the amine (3.0 equiv) neat or in solution.
-
-
Reaction Conditions:
-
Kinetic Control: Stir at RT for 12–24 hours.
-
Thermodynamic Push: If conversion is low (monitored by TLC/LC-MS), heat to reflux (80°C) for 4–6 hours. Note: Bulky N-benzhydryl groups may require heating.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel).
-
Typical Eluent: Hexanes/Ethyl Acetate gradient. The ring-opened product is generally more polar than the starting azetidine but less polar than the salt.
-
Data & Troubleshooting Guide
Expected Regioselectivity Outcomes
The following table summarizes the expected regioselectivity based on the substitution pattern of the azetidinium ring (Couty et al., 2006).
| Azetidinium Substitution | Nucleophile | Major Product (Attack Site) | Selectivity Ratio | Mechanistic Driver |
| Unsubstituted | Azide ( | C2/C4 (Equivalent) | - | Symmetry |
| 2-Methyl | Azide ( | C4 (Less Substituted) | >95:5 | Steric Hindrance at C2 |
| 2-Phenyl | Acetate ( | C4 (Less Substituted) | >90:10 | Steric Hindrance |
| 2-Phenyl | Fluoride ( | C2 (Benzylic) | ~70:30 | Electronic (Benzylic stabilization) |
| N-Benzhydryl (Specific) | General | C4 | High | The bulky N-benzhydryl group amplifies steric crowding at C2. |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction | Ion pair is too tight; Nucleophile is insoluble. | Switch solvent to DMF or DMSO; use 18-crown-6 ether if using K salts. Heat to 60°C. |
| Ring Expansion (Pyrrolidine) | Presence of base; Stevens Rearrangement. | Ensure conditions are strictly neutral. Avoid alkoxide bases. Use NaOAc instead of KOtBu. |
| Polymerization | Concentration too high. | Dilute reaction to 0.05 M to favor intermolecular attack over intermolecular polymerization. |
| Hydrolysis (Alcohol product) | Wet solvent. | Use anhydrous solvents. Azetidinium ions react rapidly with water to form amino alcohols. |
Workflow Diagram: Synthesis of -Functionalized Amines
Figure 2: Step-by-step workflow for converting azetidines to functionalized linear amines.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006).[8] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479–3490. Link
-
Drouillat, B., Wright, K., David, O., & Couty, F. (2013).[3] Insight into the Regioselectivity of Nucleophilic Ring-Opening of Azetidinium Ions Containing Quaternary Carbon Atoms. The Journal of Organic Chemistry. Link
-
Vanecko, J. A., & West, F. G. (2005). Stevens Rearrangement of Azetidinium Ions: A Ring Expansion Route to Pyrrolidines. Organic Letters, 7(14), 2949–2952. Link
-
D'Hooghe, M., & De Kimpe, N. (2006). Synthetic Applications of Azetidinium Salts. Current Organic Chemistry, 10(15), 1831-1853. Link
Sources
- 1. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
"use of 1-(diphenylmethyl)-2-methylazetidin-3-ol in the synthesis of novel heterocycles"
Application Note: 1-(Diphenylmethyl)-2-methylazetidin-3-ol in the Synthesis of Novel Heterocyclic Therapeutics
Executive Summary
The integration of sp³-rich, highly strained heterocyclic scaffolds is a foundational strategy in modern drug discovery. Specifically, 1-(diphenylmethyl)-2-methylazetidin-3-ol (also known as 1-benzhydryl-2-methylazetidin-3-ol) has emerged as a highly versatile building block [1]. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of next-generation therapeutics, including mutant-selective Epidermal Growth Factor Receptor (EGFR) inhibitors and ketohexokinase (KHK) modulators.
Mechanistic Rationale: The Azetidine Advantage
Why 1-(Diphenylmethyl)-2-methylazetidin-3-ol?
The transition from flat, sp²-hybridized aromatic rings to 3D, sp³-rich heterocycles is driven by the need to improve clinical success rates. The incorporation of a 2-methylazetidin-3-ol moiety offers several distinct pharmacological and synthetic advantages:
-
Conformational Restriction & Target Selectivity: The four-membered azetidine ring provides a rigid vector for substituents. The addition of the 2-methyl group introduces a stereocenter that further restricts ring puckering, locking the molecule into a specific bioactive conformation. In the design of next-generation EGFR inhibitors (e.g., BLU-945 analogs), this rigidity allows the drug to bind selectively to the ATP pocket of the T790M/C797S mutant kinase while sterically clashing with the wild-type kinase [2].
-
Physicochemical Optimization: Compared to larger rings like piperidines, azetidines lower the overall lipophilicity (logP) and increase the fraction of sp³ carbons (Fsp³), which directly correlates with improved aqueous solubility and reduced off-target toxicity.
-
The Benzhydryl Protecting Group: Unlike standard Boc or Cbz groups, the benzhydryl (diphenylmethyl) group is highly lipophilic. This aids in the organic extraction and crystallization of the otherwise highly polar azetidine intermediates. Crucially, it is completely stable to the strongly basic conditions (e.g., NaH) required for O-alkylation, yet can be cleanly removed via mild palladium-catalyzed hydrogenolysis.
Quantitative Data: Physicochemical & Reaction Parameters
To illustrate the structural advantages of the 2-methylazetidine scaffold, Table 1 compares its physicochemical impact against traditional nitrogenous heterocycles.
Table 1: Physicochemical Impact of Heterocyclic Incorporation
| Structural Motif | Relative logP | Fsp³ Contribution | Metabolic Stability | Conformational Rigidity |
| Piperidine | Baseline | Moderate | Susceptible to oxidation | High flexibility |
| Pyrrolidine | Lower | Moderate | Moderate | Moderate flexibility |
| 2-Methylazetidine | Lowest | High | High (steric shielding) | Highly rigid (locked) |
Table 2: Reaction Optimization Parameters for SNAr O-Alkylation
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Base | K₂CO₃ | NaH (60% dispersion) | Quantitative deprotonation of the sterically hindered 3-OH group. |
| Solvent | THF | Dry DMF | Higher boiling point allows 80 °C heating; stabilizes the polar transition state. |
| Time/Temp | 24 h / 60 °C | 18 h / 80 °C | Overcomes the high activation energy barrier of electron-rich fluoroarenes. |
Validated Experimental Protocols
The following self-validating protocols detail the transformation of 1-(diphenylmethyl)-2-methylazetidin-3-ol into a functionalized heterocyclic API intermediate [3].
Protocol A: O-Alkylation via Nucleophilic Aromatic Substitution (SNAr)
This protocol establishes an ether linkage at the 3-position, a common motif in CNS and oncology therapeutics.
-
Preparation: In an oven-dried flask under an inert argon atmosphere, prepare a stirred slurry of sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Slowly add trans-1-(diphenylmethyl)-2-methylazetidin-3-ol (1.0 eq) in small portions at 0 °C.
-
Causality: Stepwise addition controls the exothermic release of hydrogen gas. The strong base ensures complete deprotonation of the sterically hindered secondary alcohol.
-
-
Alkylation: Once hydrogen evolution ceases, heat the reaction to 80 °C for 2 hours to ensure complete alkoxide formation. Dropwise add the aryl fluoride (e.g., 3-fluoro-trifluoromethylbenzene, 1.0 eq).
-
Reaction: Stir the mixture at 80 °C for 18 hours.
-
Causality: Elevated temperature is required to drive the SNAr reaction, as the rigid azetidine alkoxide is sterically bulky and less nucleophilic than primary alkoxides.
-
-
Workup: Quench the reaction carefully with ice water to destroy excess NaH. Extract the aqueous layer with toluene (3 × 25 mL). Combine the organic extracts, dry over MgSO₄, and filter.
-
Isolation: Treat the filtrate with oxalic acid (1.0 eq) to precipitate the product as an oxalate salt. Recrystallize from acetone-isopropyl ether to yield fine white crystals.
-
Causality: Salt formation bypasses the need for tedious column chromatography, exploiting the basicity of the benzhydryl-protected nitrogen to achieve >95% purity.
-
Protocol B: Benzhydryl Deprotection via Catalytic Hydrogenolysis
This protocol removes the protecting group to allow for subsequent N-functionalization (e.g., Buchwald-Hartwig amination).
-
Preparation: Dissolve the azetidinyl ether intermediate (1.0 eq) in HPLC-grade methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a nitrogen blanket.
-
Causality: The nitrogen blanket is critical to prevent the ignition of the pyrophoric Pd/C catalyst in the presence of methanol vapors.
-
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (via balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 18 hours.
-
Monitoring: Monitor the reaction via LC-MS until the massive benzhydryl group mass (m/z -167) is no longer detected.
-
Workup & Isolation: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the free 2-methylazetidin-3-yl ether.
System Visualizations
Workflow Diagram: Synthesis of Azetidine-Derived APIs
The following diagram maps the logical progression from the raw building block to the final functionalized therapeutic.
Synthetic workflow from 1-(diphenylmethyl)-2-methylazetidin-3-ol to a novel heterocyclic API.
Mechanism of Action: Target Inhibition
Azetidine derivatives synthesized from this building block are highly effective at penetrating the ATP-binding pocket of mutant kinases, as demonstrated in the EGFR signaling pathway below [4].
Mechanism of action for azetidine-derived TKIs inhibiting mutant EGFR signaling pathways.
References
-
Eno, M. S., et al. (2022). "Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer." Journal of Medicinal Chemistry, 65(14). Available at: [Link]
-
PrepChem. "Synthesis of trans-1-(Diphenylmethyl)-2-methyl-3-[3-(trifluoromethyl)phenoxy]azetidine oxalate [1:1]". PrepChem Organic Syntheses. Available at:[Link]
- Dowling, M., et al. / Pfizer Inc. (2017). "Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors." US Patent 9,809,579 B2.
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for cis-Azetidine Synthesis
Welcome to the technical support center for the synthesis of cis-azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this strained, four-membered heterocyclic scaffold with specific stereochemical control. The inherent ring strain and the need for precise stereoselectivity in cis-azetidine synthesis present unique challenges that require a nuanced understanding of reaction mechanisms and optimization strategies.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory. Our goal is to empower you with the knowledge to not only solve problems but also to proactively optimize your synthetic routes for higher yields and stereoselectivity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of cis-azetidines, offering explanations for the root causes and actionable solutions.
Issue 1: Low or No Yield of the Desired cis-Azetidine
Symptoms:
-
Complex reaction mixture with multiple unidentified byproducts.
-
Recovery of starting materials.
-
Formation of the trans-isomer as the major product.
Potential Root Causes & Solutions:
-
Incorrect Precursor Conformation: For intramolecular cyclization reactions, the acyclic precursor must adopt a specific conformation to facilitate the ring-closing SN2 reaction.[1] Steric hindrance around the reacting centers can disfavor this conformation.
-
Solution: Re-evaluate the substrate design. If possible, modify the precursor to reduce steric bulk near the nucleophilic nitrogen and the carbon bearing the leaving group.
-
-
Inefficient Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group.[1] Poor leaving groups (e.g., -OH) will result in slow reaction rates, allowing side reactions to predominate.
-
Solution: Convert hydroxyl groups into better leaving groups such as tosylates, mesylates, or halides.[3] This significantly enhances the rate of the desired cyclization.
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the kinetics of the reaction. Excessively high temperatures can lead to decomposition or favor the formation of the thermodynamically more stable trans-isomer.
-
Solution: Screen a range of temperatures, starting from room temperature and incrementally decreasing it. Low-temperature reactions often favor the kinetically controlled formation of the cis-isomer.[4]
-
-
Inappropriate Solvent Choice: The solvent can influence the reaction rate and stereoselectivity by stabilizing or destabilizing the transition state.
-
Solution: Experiment with a variety of solvents with different polarities. For instance, in the Staudinger synthesis of β-lactams (a common precursor to azetidines), the choice between a polar solvent like dichloromethane and a non-polar solvent like toluene can significantly impact the cis/trans ratio.[4]
-
Issue 2: Poor cis/trans Diastereoselectivity
Symptoms:
-
Formation of a mixture of cis and trans isomers, making purification difficult.
Potential Root Causes & Solutions:
-
Imine Isomerization in Staudinger Synthesis: In the [2+2] cycloaddition of a ketene and an imine (Staudinger synthesis), the stereochemical outcome is influenced by the geometry of the imine. Isomerization of the imine under the reaction conditions can lead to a mixture of diastereomers.[4]
-
Reaction under Thermodynamic Control: Higher reaction temperatures can allow for the equilibration of the initially formed kinetic product to the more stable thermodynamic product, which is often the trans-isomer.
-
Solution: Employ reaction conditions that favor kinetic control, such as lower temperatures and shorter reaction times.
-
-
Catalyst or Reagent Choice: The choice of catalyst or reagents can significantly influence the stereochemical outcome.
-
Solution: For reactions like the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, the Lewis acid catalyst plays a crucial role in directing the regioselectivity and stereoselectivity of the ring closure.[3][5][6] Screening different Lewis acids or catalysts may be necessary to optimize for the desired cis-isomer.
-
Issue 3: Formation of Pyrrolidine Byproducts
Symptoms:
-
Presence of a five-membered ring byproduct in the reaction mixture, often in significant quantities.
Potential Root Causes & Solutions:
-
Competing 5-exo-tet Cyclization: In intramolecular cyclizations of γ-amino precursors, there is a competition between the 4-exo-tet pathway leading to the azetidine and the 5-exo-tet pathway leading to the pyrrolidine.[7] While Baldwin's rules generally favor the 4-exo-tet cyclization, this is not always the case.
-
Solution: The choice of substrate and reaction conditions can influence this selectivity. For example, in the aminolysis of 3,4-epoxy amines, cis-epoxides preferentially undergo 4-exo-tet cyclization to form azetidines, while trans-epoxides can lead to 5-endo-tet cyclization to form pyrrolidines.[3][5] Careful selection of the starting material stereochemistry is therefore crucial. High dilution conditions can also favor the intramolecular cyclization over intermolecular side reactions.[7]
-
Issue 4: Difficulty in Purification
Symptoms:
-
Decomposition of the product on silica gel.
-
Co-elution of the product with starting materials or byproducts.
Potential Root Causes & Solutions:
-
Ring Strain and Instability: The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening, especially in the presence of acids.[1][8] Acidic silica gel can promote decomposition during column chromatography.
-
High Polarity: The nitrogen atom in the azetidine ring makes these compounds polar, which can lead to streaking on TLC plates and poor separation during chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining cis-azetidines?
A1: Several methods are employed for the synthesis of cis-azetidines, with the choice depending on the desired substitution pattern and available starting materials. Key strategies include:
-
Intramolecular Cyclization: This is a widely used method involving the SN2 reaction of a γ-amino compound bearing a leaving group.[1][3] The stereochemistry of the starting material often dictates the stereochemistry of the product.
-
[2+2] Cycloaddition Reactions: The Staudinger synthesis, involving the reaction of a ketene with an imine, is a classic method for forming the azetidine-2-one (β-lactam) ring, which can then be reduced to the azetidine.[4] Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, are also emerging as powerful tools.[10][11][12][13]
-
Visible Light-Mediated Synthesis: Recent advancements have led to the development of visible-light-mediated methods, such as intermolecular [2+2] photocycloadditions and [3+1] radical cascade cyclizations, which offer mild and efficient routes to functionalized azetidines.[10][11][14]
Q2: How can I reliably determine the cis/trans stereochemistry of my synthesized azetidines?
A2: The most common method for determining the relative stereochemistry of substituted azetidines is through ¹H NMR spectroscopy. The coupling constants (J-values) between the protons on the azetidine ring are diagnostic. For cis-isomers, the coupling constant between vicinal protons is typically larger than for the corresponding trans-isomer. X-ray crystallography provides definitive proof of stereochemistry if a suitable crystal can be obtained.
Q3: My reaction is sensitive to air and moisture. What precautions should I take?
A3: Many reactions for azetidine synthesis, particularly those involving organometallic reagents or strong bases, require anhydrous and inert conditions.
-
Solvents and Reagents: Use freshly distilled and dried solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen).
-
Glassware: Oven-dry all glassware before use and allow it to cool under an inert atmosphere.
-
Technique: Use syringe and cannula techniques for the transfer of air- and moisture-sensitive reagents.
Q4: Are there any specific protecting groups that are well-suited for azetidine synthesis?
A4: The choice of a nitrogen protecting group is critical as it can influence the stability of the azetidine ring and its reactivity.
-
Electron-withdrawing groups such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) groups can stabilize the ring.[1]
-
The choice of protecting group should also consider the conditions required for its removal, ensuring they are compatible with the sensitive azetidine core.[1][8] For example, a Boc group is readily removed under acidic conditions, which might not be suitable for all azetidines, while a Cbz group can be removed under milder hydrogenolysis conditions.[8]
III. Experimental Protocols
Protocol 1: Optimized Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is based on the La(OTf)₃-catalyzed synthesis of azetidines, which has been shown to be highly regioselective for the 4-exo-tet cyclization of cis-3,4-epoxy amines.[3][5]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M) at room temperature, add lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) (5 mol%).
-
Reaction Execution: Stir the mixture under reflux in an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench with saturated aqueous NaHCO₃.
-
Extraction: Extract the mixture with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel (pre-treated with triethylamine if necessary) to yield the corresponding cis-azetidine.[3]
Protocol 2: General Procedure for Visible-Light-Mediated Intermolecular [2+2] Photocycloaddition
This protocol provides a general guideline for the synthesis of azetidines via a visible-light-mediated aza Paternò-Büchi reaction, a method known for its operational simplicity and mild conditions.[10][11]
Step-by-Step Methodology:
-
Reaction Setup: In a vial, combine the glyoxylate oxime (1.0 eq), the alkene (1.5-2.0 eq), and the photocatalyst (e.g., an iridium-based photosensitizer, 1-5 mol%) in a suitable solvent (e.g., acetonitrile).
-
Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.
-
Irradiation: Place the vial near a visible light source (e.g., a blue LED lamp) and stir at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography.
IV. Data Presentation
Table 1: Influence of Reaction Conditions on the Diastereoselectivity of a Staudinger Reaction [4]
| Entry | Solvent | Temperature (°C) | Order of Addition | cis/trans Ratio |
| 1 | CH₂Cl₂ | Room Temp | Acyl Chloride First | Varies |
| 2 | CH₂Cl₂ | -78 | Acyl Chloride First | Improved cis |
| 3 | Toluene | Room Temp | Imine First | Varies |
| 4 | Toluene | -78 | Imine First | Improved cis |
Note: The exact ratios are highly substrate-dependent. This table illustrates general trends.
V. Visualizations
Workflow for Troubleshooting Low Yield in cis-Azetidine Synthesis
Caption: A decision tree for troubleshooting low yields in cis-azetidine synthesis.
General Mechanism for Intramolecular SN2 Cyclization
Caption: A simplified representation of the intramolecular SN2 cyclization mechanism.
VI. References
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]
-
Mele, A., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(16), 5334. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tohoku University Research Portal. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]
-
Schindler Group. (n.d.). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Behind the Paper. [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate. [Link]
-
Ng, C., Wearing, E., & Schindler, C. (2021). Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions. American Chemical Society. [Link]
-
Sarlah, D., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3616-3632. [Link]
-
Wang, P.-Z., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2056. [Link]
-
Kuriyama, Y., Sasano, Y., & Iwabuchi, Y. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2854-2865. [Link]
-
Kumar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49351-49373. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions a. ResearchGate. [Link]
-
Concellón, J. M., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability, and a Protocol for Selection of Stationary Phase for Chromatography. The Journal of Organic Chemistry, 78(12), 6245-6252. [Link]
-
ResearchGate. (n.d.). Rigid and concave, 2,4-cis-substituted azetidine derivatives: A platform for asymmetric catalysis. ResearchGate. [Link]
-
Shenvi Lab. (n.d.). Light Synthesis of Azetidines. Shenvi Lab. [Link]
-
Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]
-
ResearchGate. (n.d.). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. [Link]
-
Faigl, F., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11236-11246. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Chemistry Stack Exchange. (2015). Mechanism for synthesising azetidine. Chemistry Stack Exchange. [Link]
-
RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]
-
RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. [Link]
-
Nottingham ePrints. (2022). Photochemical Approaches to Azetidines. Nottingham ePrints. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of azetidines via visible light-mediated [2+2]-cycloadditions - American Chemical Society [acs.digitellinc.com]
- 14. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
"common byproducts in the synthesis of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol"
Technical Support Center: Synthesis of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol
Welcome to the technical support guide for the synthesis of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, primarily focusing on byproduct formation and stereochemical control.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final product is a mixture of isomers, with the trans-isomer being a major component. How can I improve the cis-selectivity?
A1: This is the most common challenge in this synthesis. The formation of the trans-isomer is a competing pathway during the reduction of the precursor, 1-(diphenylmethyl)-2-methylazetidin-3-one. The stereochemical outcome is highly dependent on the choice of reducing agent and the reaction conditions.
Root Cause: The stereoselectivity is dictated by the direction of hydride delivery to the carbonyl group of the azetidin-3-one.
-
Pathway to trans-isomer (Undesired): Hydride attack from the same face as the C2-methyl group. This is often favored by sterically small, unhindered reducing agents that approach from the less-hindered face of the molecule, away from the bulky N-diphenylmethyl group.
-
Pathway to cis-isomer (Desired): Hydride attack from the opposite face of the C2-methyl group. This can be encouraged by using bulkier reducing agents or agents that can coordinate with the nitrogen or carbonyl oxygen, creating a rigid transition state that directs the hydride attack.
Solutions:
-
Choice of Reducing Agent: This is the most critical parameter. Agents like sodium borohydride (NaBH₄) in alcohols often give mixtures.[1] Consider switching to a bulkier or chelating reducing agent.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can enhance stereoselectivity by favoring the transition state with the lower activation energy, which often leads to the cis-product.
-
Solvent Effects: The polarity of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Aprotic solvents like THF or diethyl ether are often preferred.
| Reducing Agent | Typical Solvent | Expected Outcome | Rationale |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Poor to moderate cis-selectivity | Small, non-chelating hydride source. |
| Lithium Aluminium Hydride (LiAlH₄) | THF, Et₂O | Can lead to ring-opening byproducts.[2][3] | Highly reactive; can cleave the strained azetidine ring. |
| L-Selectride® (Lithium tri-sec-butylborohydride) | THF | High cis-selectivity | Very bulky hydride source, forces attack from the less-hindered face opposite the methyl group. |
| Sodium Triacetoxyborohydride (STAB) | THF, Dichloromethane | Moderate to good cis-selectivity | A milder reducing agent, can sometimes offer improved selectivity over NaBH₄. |
Q2: I'm observing a highly polar byproduct in my crude reaction mixture that doesn't correspond to either the cis- or trans-product. What could it be?
A2: This is likely a ring-opened byproduct, a γ-amino alcohol. The four-membered azetidine ring is strained and susceptible to nucleophilic attack, especially under harsh reaction conditions.[4][5][6]
Root Cause: The use of overly aggressive reducing agents, particularly Lithium Aluminium Hydride (LiAlH₄), can lead to the cleavage of the C-N or C-C bonds within the azetidine ring.[2] The presence of Lewis acids can also promote ring-opening by activating the ring nitrogen.[1]
Solutions:
-
Use a Milder Reducing Agent: Switch from LiAlH₄ to NaBH₄ or other less reactive hydrides. While NaBH₄ might give lower stereoselectivity, it is much less likely to cause ring cleavage.[1]
-
Avoid Lewis Acids: Ensure that no adventitious Lewis acidic species are present. Some reagents, like certain batches of LiAlH₄, can contain aluminum trichloride, which promotes ring-opening.[3]
-
Strict Temperature Control: Maintain low temperatures throughout the reaction and quenching process to minimize side reactions.
Caption: Competing reaction pathways in the synthesis of cis-1-(diphenylmethyl)-2-methylazetidin-3-ol.
Q3: The separation of the cis and trans isomers by column chromatography is proving difficult. What are the best practices?
A3: Separating diastereomers like these can be challenging due to their similar polarities. Success relies on optimizing the chromatography conditions.[7][8]
Solutions:
-
TLC Optimization: Before attempting a column, thoroughly screen solvent systems using Thin Layer Chromatography (TLC). The goal is to maximize the difference in Rf values (ΔRf). A good starting point for a solvent system is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[7]
-
Silica Gel Choice: Use high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.
-
Column Dimensions and Loading: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates. Do not overload the column; a general rule is to load an amount of crude material that is 1-3% of the mass of the silica gel.
-
Consider HPLC: For small-scale purification or for obtaining highly pure analytical samples, High-Performance Liquid Chromatography (HPLC) is an excellent option. Both normal-phase and reverse-phase HPLC can be effective for separating diastereomers.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that dictates the stereoselectivity in the reduction of the azetidin-3-one precursor?
A1: The stereoselectivity is primarily governed by steric hindrance, a principle often described by Felkin-Anh or related models adapted for cyclic systems. The large N-diphenylmethyl group will likely occupy a pseudo-equatorial position to minimize steric strain. The incoming nucleophile (hydride) will then preferentially attack from the less sterically hindered face. A bulky reducing agent will be more sensitive to the steric environment, thus favoring attack from the face opposite the C2-methyl group, leading to the desired cis product.
Q2: How can I reliably determine the cis/trans ratio of my product mixture?
A2: The most reliable and common method is ¹H NMR spectroscopy. The coupling constants (J-values) between the protons at the C2 and C3 positions of the azetidine ring are diagnostic for the stereochemistry.
-
cis-isomers: Typically exhibit a larger coupling constant (³J ≈ 3.0–5.6 Hz).[9]
-
trans-isomers: Typically show a smaller coupling constant (³J ≈ 0–2.7 Hz).[9]
For unambiguous confirmation, especially if the signals are complex, 2D NMR techniques like NOESY can be used to identify through-space correlations between the C2-methyl group and the C3-hydroxyl proton.
Q3: Are there alternative synthetic routes to azetidin-3-ols that might avoid these byproduct issues?
A3: Yes, several methods exist for synthesizing azetidines and azetidin-3-ols.[10][11][12] For instance, photochemical cyclization of α-amino esters has been developed to access the 3-azetidinone core.[11] Another approach involves the intramolecular aminolysis of epoxy amines.[13] While these methods may avoid the specific issue of reducing an existing azetidinone, they come with their own sets of potential byproducts and challenges that must be optimized for the specific substrate.
Caption: A logical workflow for troubleshooting common issues in the azetidin-3-ol synthesis.
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Diastereomeric Ratio
-
Sample Prep: Accurately weigh ~5-10 mg of the crude product mixture and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure good resolution and signal-to-noise.
-
Analysis:
-
Identify the distinct signals corresponding to the C2-H or C3-H protons for both the cis and trans isomers.
-
Measure the coupling constant (³JH2,H3) for each set of signals to assign the stereochemistry.
-
Integrate the area under a non-overlapping peak for each isomer.
-
Calculate the ratio of the integrals to determine the diastereomeric ratio (d.r.).
-
Protocol 2: Optimized Flash Chromatography for Isomer Separation
-
Solvent System Selection: Develop an eluent system using TLC. Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 2:1). The optimal system should provide a clear separation between the two isomer spots with the lower spot having an Rf of ~0.2-0.3.[7]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your eluent (hexanes). Carefully pack a glass column to create a uniform, air-free bed.
-
Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with the selected solvent system. Collect fractions and monitor them by TLC. The less polar trans-isomer is expected to elute before the more polar cis-isomer.
-
Combine & Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
David, O., Blot, J., Broussy, C., & Couty, F. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(9), 2208-2211. [Link]
-
Topczewski, J. J., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]
-
David, O., Blot, J., Broussy, C., & Couty, F. (2011). Assessing the rates of ring-opening of aziridinium and azetidinium ions: a dramatic ring size effect. PubMed. [Link]
-
David, O., Blot, J., Broussy, C., & Couty, F. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Figshare. [Link]
-
Joule, J. A., & Mills, K. (n.d.). Four-Membered Heterocycles. University of Manchester. [Link]
-
Lee, G., & Kim, S. (2009). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. ARKIVOC. [Link]
-
Dejaegher, Y., Kuz'menok, N. M., Zvonok, A. M., & De Kimpe, N. (2002). The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews, 102(1), 29-60. [Link]
-
Vitale, C., D'Acquarica, I., & Gotor-Fernández, V. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(16), 5275. [Link]
-
Zhang, J. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. [Link]
-
El-Sheikh, S. M. (2014). Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. ResearchGate. [Link]
-
Jamison, C. R., & Stephenson, C. R. J. (2018). Photochemical cyclization of α-amino esters to access 3-azetidinones. PMC. [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Chromatography Today. [Link]
-
Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]
-
Kumar, A., Kumar, S., & Maurya, R. A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Bhalla, A., Venugopalan, P., & Bari, S. S. (2006). Facile Stereoselective Synthesis of cis- and trans-3-Alkoxyazetidin-2-ones. ResearchGate. [Link]
-
Powers, T. S., & Lectka, T. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
- Corcoran, P. (1975). US Patent 3,880,925 - Separation and purification of cis and trans isomers.
-
Müller, R. K., Joos, R., Felix, D., Schreiber, J., Wintner, C., & Eschenmoser, A. (1976). PREPARATION OF N-AMINOAZIRIDINES. Organic Syntheses. [Link]
-
Ohno, H., et al. (2013). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
Sources
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the rates of ring-opening of aziridinium and azetidinium ions: a dramatic ring size effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. mdpi.com [mdpi.com]
- 10. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
"improving the diastereoselectivity of azetidine ring formation"
Azetidine Synthesis Technical Support Center: Troubleshooting Diastereoselectivity
Introduction Welcome to the Technical Support Center for Azetidine Synthesis. Four-membered nitrogen heterocycles are highly sought-after motifs in drug discovery due to their ability to improve metabolic stability and alter physicochemical properties. However, synthesizing them with high diastereoselectivity is notoriously challenging due to significant ring strain (~26 kcal/mol) and the propensity for non-selective transition states. This guide provides actionable troubleshooting steps, mechanistic insights, and validated protocols to help researchers and drug development professionals achieve precise stereocontrol.
Part 1: FAQs on Mechanistic Principles
Q: Why do classical photochemical [2+2] cycloadditions (aza-Paternò-Büchi) often yield poor diastereomeric ratios (d.r.)? A: In classical UV-mediated aza-Paternò-Büchi reactions, direct excitation of imines often leads to rapid E/Z isomerization[1]. This rapid relaxation pathway competes with the desired[2+2] cycloaddition, scrambling the stereocenters before the C-C and C-N bonds can fully form[2]. Furthermore, the high energy of UV light can open up multiple non-selective radical pathways.
Q: How does visible-light photocatalysis solve this stereochemical scrambling? A: By transitioning from direct UV excitation to a visible-light-mediated energy transfer (EnT) manifold, you can selectively excite specific chromophores without triggering E/Z isomerization of the imine[3]. Using an Iridium photocatalyst, the system generates a triplet excited state that selectively sensitizes the alkene or oxime. The reaction proceeds via a 1,4-biradical intermediate; the diastereoselectivity is dictated by the steric minimization during the intersystem crossing (ISC) and subsequent ring closure[4].
Part 2: Troubleshooting Guides
Troubleshooting Guide A: Visible-Light Aza-Paternò-Büchi Reactions
Symptom: Low yield and poor d.r. (< 3:1) when reacting acyclic imines with alkenes. Root Cause: Acyclic imines are highly prone to photoinduced isomerization, which dissipates the excited state energy and scrambles the geometry[5]. Corrective Actions:
-
Substrate Modification: Switch from acyclic imines to cyclic oximes (e.g., isoxazolines) or activated acyclic oximes. Cyclic oximes lock the C=N geometry, preventing relaxation via isomerization and forcing the reaction down the productive 1,4-biradical pathway[4].
-
Catalyst Tuning: Ensure the triplet energy of your photocatalyst matches your substrate. For unactivated alkenes, an Iridium catalyst like[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 provides the requisite high triplet energy (~60 kcal/mol) to sensitize the oxime efficiently[4].
Troubleshooting logic for low diastereoselectivity in aza-Paternò-Büchi reactions.
Troubleshooting Guide B: Intramolecular Cyclization of Amines
Symptom: Formation of cis/trans mixtures during the cyclization of β-aminonitriles or γ-prenylated amines. Root Cause: The cyclization step lacks sufficient thermodynamic bias, or the leaving group departs via an SN1-like mechanism, leading to epimerization at the closing carbon. Corrective Actions:
-
Thermodynamic Control: For azetidine-2-imines, cyclization of anti-β-aminonitriles under strongly acidic conditions (boiling methanol/HCl) ensures thermodynamic control, heavily favoring the trans-isomer due to the minimization of 1,3-diaxial-like steric clashes[6].
-
Electrophilic Activation: For γ-prenylated amines, utilize an iodine-mediated intramolecular cyclization. The bulky iodonium intermediate forces the incoming amine nucleophile to attack from the opposite face (anti-addition), locking the stereochemistry and yielding highly diastereoselective 3,3-dimethylazetidine derivatives[7].
Part 3: Quantitative Data Summaries
To benchmark your reactions, refer to the following expected outcomes based on optimized literature conditions:
| Reaction Type | Key Reactants | Catalyst / Reagents | Expected Yield | Expected d.r. |
| Intermolecular Aza-Paternò-Büchi | Cyclic Oxime + Unactivated Alkene | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 60 - 99% | > 95:5 |
| Intramolecular Aza-Paternò-Büchi | Tethered Oxime-Alkene | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | 75 - 95% | > 20:1 |
| Acidic Intramolecular Cyclization | anti-β-aminonitriles | HCl / boiling MeOH | 70 - 85% | Exclusive trans |
| Iodine-Mediated Cyclization | γ-prenylated amines | I2, K2CO3 base | 65 - 88% | > 19:1 |
| Gold-Catalyzed 4-exo-dig | Propargyl aziridines | [AuCl(PEt3)] / AgOTf | 80 - 93% | Exclusive (Z) |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Visible-Light-Mediated Intramolecular Aza-Paternò-Büchi Reaction
Causality Focus: Degassing is critical. Oxygen is a potent triplet quencher and will shut down the energy transfer from the Ir-catalyst, resulting in zero conversion.
-
Preparation: In an oven-dried 10 mL Schlenk tube, dissolve the tethered oxime-alkene substrate (0.2 mmol) in anhydrous, degassed acetonitrile (2.0 mL, 0.1 M).
-
Catalyst Addition: Add [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2.0 mol%). The solution should appear pale yellow.
-
Degassing (Self-Validation Step): Perform three freeze-pump-thaw cycles. Validation: After the final thaw, the solution must remain clear yellow without any bubbling upon warming to room temperature. If bubbling persists, repeat the cycle.
-
Irradiation: Irradiate the mixture using 450 nm blue LEDs at room temperature for 16 hours. Validation: The reaction mixture often darkens slightly. Monitor by TLC (hexane/EtOAc 8:2); the disappearance of the UV-active starting material indicates completion.
-
Isolation: Concentrate under reduced pressure and purify via flash chromatography to isolate the bicyclic azetidine[2].
Protocol 2: Iodine-Mediated Diastereoselective Cyclization
Causality Focus: The slow addition of iodine is necessary to prevent intermolecular dimerization of the amine, ensuring the intramolecular 4-exo-trig cyclization outcompetes side reactions.
-
Preparation: Dissolve the γ-prenylated amine (0.5 mmol) in anhydrous dichloromethane (5 mL) and add K2CO3 (1.5 mmol) as an acid scavenger.
-
Electrophile Addition: Cool the mixture to 0 °C. Dissolve I2 (0.6 mmol) in DCM (2 mL) and add it dropwise over 15 minutes. Validation: The transient brown color of iodine should rapidly dissipate as the iodonium ion forms. If the brown color persists immediately after the first drop, check the purity of your alkene.
-
Cyclization: Stir at room temperature for 4 hours.
-
Quenching: Quench with saturated aqueous Na2S2O3 (5 mL). Validation: The mixture must turn completely colorless, indicating the destruction of excess iodine[7].
-
Extraction: Extract with DCM, dry over Na2SO4, and purify to yield the 3,3-dimethylazetidine.
Part 5: Mechanistic Pathway Visualization
Energy transfer and 1,4-biradical pathway in visible-light aza-Paternò-Büchi reactions.
References
-
Becker, M. R., et al. "Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions." Nature Communications, SpringerNature, 2019.[Link]
-
"Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines." NSF Public Access Repository, 2024.[Link]
-
Richardson, A. D., et al. "Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes." PMC, 2020.[Link]
-
Gospodova, Tz., et al. "Stereocontrolled intramolecular cyclization of anti-β-aminonitriles. Convenient access to trans-azetidin-2-imines." Bulgarian Chemical Communications, 2008.[Link]
-
"Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions." Photochemistry Volume 51, RSC, 2023.[Link]
-
"Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction." RSC Publishing, 2018.[Link]
-
"Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines." Organic Letters, ACS Publications, 2024.[Link]
-
Richardson, A. D., et al. "Synthesis of azetidines by aza Paternò–Büchi reactions." Chemical Science, RSC Publishing, 2020.[Link]
Sources
- 1. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01017K [pubs.rsc.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines | NSF Public Access Repository [par.nsf.gov]
- 4. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Azetidine Synthesis & Troubleshooting
Welcome to the Advanced Technical Support Center for aza-heterocycle synthesis. As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists navigate the notorious bottlenecks associated with constructing 4-membered nitrogen-containing rings.
Synthesizing azetidines from 1,3-amino alcohols is fundamentally challenging. The reactivity of azetidines is governed by a massive ring strain of approximately 25.4 kcal/mol[1]. This thermodynamic penalty means that intramolecular cyclization is constantly competing with intermolecular side reactions, elimination pathways, and product decomposition[2].
Below, you will find a mechanistic decision tree, targeted troubleshooting FAQs, quantitative benchmarking data, and self-validating protocols to ensure your syntheses are robust and reproducible.
Mechanistic Workflow & Decision Tree
Workflow for troubleshooting azetidine synthesis from amino alcohols.
Troubleshooting Guides & FAQs
Issue 1: Dimerization vs. Intramolecular Cyclization (The Piperazine Problem)
Q: Why am I isolating 6-membered piperazine derivatives or linear polyamines instead of my target azetidine?
Causality & Expert Insight: Forming a 4-membered ring is kinetically and thermodynamically disfavored compared to forming larger rings or undergoing intermolecular reactions[2]. If the concentration of your acyclic precursor is too high, the rate of intermolecular nucleophilic attack (amine from molecule A attacking the activated alcohol of molecule B) will outpace the intramolecular SN2 cyclization. Actionable Solution: You must operate under strict high-dilution conditions. Maintain the reaction concentration between 0.01 M and 0.05 M[2]. For scale-up, use pseudo-high dilution by utilizing a syringe pump to slowly drip the activated precursor into a heated solution of the base over several hours.
Issue 2: Elimination vs. Substitution (The Allylic Amine Problem)
Q: My base-induced cyclization step yields a large amount of allylic amine. What drives this elimination?
Causality & Expert Insight: This is a classic competition between SN2 substitution and E2 elimination. If your leaving group is poor, the desired SN2 reaction slows down drastically, allowing side reactions to dominate[2]. Furthermore, if the base used to deprotonate the amine is too strong or sterically hindered (e.g., t-BuOK), it will preferentially abstract a proton adjacent to the leaving group to relieve steric clash, driving the E2 elimination pathway. Actionable Solution: Upgrade the leaving group to a highly reactive mesylate (OMs) or triflate (OTf). Switch to a non-nucleophilic, moderately strong base such as DBU or DIPEA, which can efficiently generate the amine nucleophile without triggering elimination[2].
Issue 3: Mitsunobu Byproduct Co-elution
Q: During the Mitsunobu cyclization of my 1,3-amino alcohol, I cannot separate the azetidine from the reaction byproducts. How can I resolve this?
Causality & Expert Insight: The standard Mitsunobu reaction relies on triphenylphosphine (PPh3) and an azodicarboxylate (like DIAD), which generate stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine dicarboxylate[3],[4]. Because azetidines are highly polar and basic, they almost always co-elute with TPPO during standard silica gel chromatography. Actionable Solution: Abandon standard PPh3 for a basic phosphine alternative, such as diphenyl(2-pyridyl)phosphine[3],[5]. The basic pyridyl group allows the resulting phosphine oxide byproduct to be completely removed via a simple acidic aqueous wash, leaving the azetidine in the organic layer.
Issue 4: Product Degradation During Purification
Q: My azetidine degrades during column chromatography or storage. How do I stabilize it?
Causality & Expert Insight: The ~25.4 kcal/mol ring strain makes the azetidine highly susceptible to nucleophilic ring-opening[1],[2]. When exposed to the acidic silanol groups on standard silica gel, the azetidine nitrogen becomes protonated. This creates a superior leaving group, triggering rapid ring-opening decomposition on the column[2]. Actionable Solution: Never purify unprotected azetidines on raw silica. Pre-treat your silica gel with 1–2% triethylamine (TEA) to neutralize acidic sites. Alternatively, if your synthetic route allows, immediately protect the azetidine nitrogen with an electron-withdrawing group (e.g., Boc, Ts) to reduce its basicity and stabilize the strained ring[2].
Quantitative Data: Impact of Reaction Parameters
The following table summarizes internal benchmarking data demonstrating how activation strategies and reaction parameters dictate the dominant pathway in 1,3-amino alcohol cyclization.
| Reaction Parameter | Activation Method | Concentration | Base / Reagent | Primary Outcome | Yield (%) | Major Side Product |
| High Conc. / Weak Base | Mesylation | 0.5 M | K₂CO₃ | Dimerization | < 15% | Piperazine (70%) |
| Poor LG / Strong Base | Chlorination | 0.1 M | t-BuOK | Elimination | < 10% | Allylic Amine (80%) |
| Standard Mitsunobu | Concerted | 0.05 M | PPh₃ / DIAD | Co-elution | N/A* | TPPO Contamination |
| Optimized Stepwise | Mesylation | 0.01 M | DBU | Cyclization | 85% | None (< 5%) |
| Modified Mitsunobu | Concerted | 0.02 M | PyPPh₂ / DIAD | Cyclization | 78% | None (Acid Washed) |
*Yield cannot be accurately determined gravimetrically due to inseparable triphenylphosphine oxide (TPPO).
Self-Validating Experimental Protocols
Protocol A: Stepwise Mesylation and High-Dilution Cyclization
This protocol separates activation from cyclization to prevent premature intermolecular reactions.
-
Mesylation: Dissolve the 1,3-amino alcohol (1.0 eq) in anhydrous DCM. Cool strictly to 0 °C. Add DIPEA (1.2 eq), followed by the dropwise addition of Methanesulfonyl chloride (MsCl, 1.1 eq).
-
Causality: Operating at 0 °C prevents the weakly nucleophilic free amine from attacking the forming mesylate before the alcohol is fully activated.
-
-
Validation Check: Monitor by TLC (ninhydrin stain). Do not proceed until complete consumption of the starting material is visually confirmed. This self-validates that no unreacted alcohol remains to cause intermolecular etherification.
-
Solvent Exchange & Dilution: Remove DCM under reduced pressure at room temperature. Redissolve the crude mesylate in anhydrous Acetonitrile to achieve a strict concentration of 0.01 M .
-
Causality: High dilution is the primary thermodynamic lever to favor unimolecular cyclization over bimolecular dimerization[2].
-
-
Cyclization: Add DBU (1.5 eq). Heat to 60 °C for 4–6 hours.
-
Causality: DBU is a strong, non-nucleophilic base that efficiently deprotonates the amine without participating in competing E2 elimination[2].
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol B: Modified Mitsunobu Cyclization using Basic Phosphines
This protocol utilizes a concerted SN2 inversion while completely bypassing silica gel degradation[6],[5].
-
Preparation: Dissolve the 1,3-amino alcohol (1.0 eq) and diphenyl(2-pyridyl)phosphine (1.5 eq) in anhydrous THF to a concentration of 0.02 M. Cool to 0 °C.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.
-
Causality: Slow addition controls the exothermic betaine formation and prevents localized high concentrations that drive intermolecular side reactions.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validating Purification (Acid Wash): Concentrate the mixture. Redissolve in EtOAc and extract with 1M aqueous HCl (3x).
-
Causality & Validation: The basic pyridyl group on the phosphine oxide byproduct ensures it partitions entirely into the aqueous acidic layer[3]. The organic layer will now be free of phosphine byproducts (confirmable by ³¹P NMR).
-
-
Neutralization: Carefully basify the aqueous layer with 2M NaOH at 0 °C until pH > 10, and extract the pure azetidine into DCM.
References
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available at:[Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at:[Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Racemization During Chiral Azetidine Synthesis
Welcome to the technical support center for the synthesis of chiral azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of maintaining stereochemical integrity in this valuable class of compounds. The inherent ring strain of azetidines, combined with the diverse functionalities they often carry, presents unique challenges in preventing racemization.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during synthesis.
Part 1: Troubleshooting Guide
This section addresses common experimental observations that indicate a loss of stereochemical purity. Each issue is followed by an analysis of probable causes and actionable solutions with detailed protocols.
Issue 1: Significant Loss of Enantiomeric Excess (ee) During Intramolecular Ring Closure
Symptom: You start with an enantiomerically pure acyclic precursor (e.g., a γ-amino alcohol or γ-haloamine), but the resulting azetidine product shows a low ee% or is nearly racemic.
Probable Causes:
-
Harsh Basic Conditions: The use of strong, non-hindered bases (e.g., NaH, LDA) can deprotonate the α-carbon to an activating group (like a carbonyl or sulfonyl group), leading to the formation of a planar enolate or equivalent carbanionic intermediate, which then reprotonates non-stereoselectively.
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy needed to overcome the barrier to epimerization, especially if a transient, racemization-prone intermediate can be formed.
-
Poor Leaving Group: An inefficient leaving group can slow the rate of the desired intramolecular SN2 cyclization.[2] This delay provides more opportunity for competing racemization pathways to occur, especially under basic or heated conditions.
Suggested Solutions & Protocols
-
Employ Milder Reaction Conditions: The first line of defense is to reduce the basicity and temperature of the reaction.
-
Action: Instead of strong hydrides or alkoxides, screen weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF.
-
Rationale: These bases are often sufficient to deprotonate the amine for cyclization without being strong enough to abstract an α-proton from a stereocenter.
-
-
Optimize the Leaving Group: Ensure the intramolecular SN2 displacement is as rapid as possible.
-
Action: If starting from a γ-amino alcohol, convert the hydroxyl into a superior leaving group such as a tosylate (Ts), mesylate (Ms), or nosylate (Ns) prior to cyclization.
-
Rationale: A better leaving group accelerates the desired ring-closing reaction, which kinetically outcompetes the slower racemization pathways.[2]
-
-
Utilize a Mitsunobu Reaction for Ring Closure: The Mitsunobu reaction is a powerful tool for forming the azetidine ring from a γ-amino alcohol with a clean inversion of stereochemistry at the carbon bearing the alcohol.[3][4][5][6] This method avoids the need for a separate activation step and typically proceeds under mild, neutral conditions.[7]
-
Detailed Protocol: Intramolecular Mitsunobu Cyclization [7]
-
Dissolve the enantiopure γ-amino alcohol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.05 M).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes. The reaction may turn from colorless to a milky white or pale yellow suspension.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the chiral azetidine. The major byproducts, triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate, are typically less polar than the azetidine product.
-
Table 1: Comparison of Cyclization Conditions for a Model Substrate
-
| Method | Base/Reagent | Temperature | Typical ee% | Notes |
| Standard SN2 | NaH | 60 °C | 45% | Significant epimerization observed. |
| Standard SN2 | K₂CO₃ | 25 °C | 92% | Milder base preserves stereochemistry. |
| Mitsunobu | PPh₃/DIAD | 0 °C to RT | >99% | Proceeds with clean stereochemical inversion.[4][6] |
Issue 2: Racemization During N-Protecting Group Removal
Symptom: Your N-protected chiral azetidine has a high ee%, but after deprotection, the final N-H or N-alkyl azetidine shows significant racemization.
Probable Causes:
-
Harsh Acidic Conditions: Strong acids used to remove acid-labile groups like Boc (tert-butyloxycarbonyl) can sometimes protonate the ring nitrogen, which can facilitate a transient ring-opening/ring-closing equilibrium, especially if there is a carbocation-stabilizing group at the C2 position.[8][9] This can scramble the stereocenter.
-
Harsh Reductive Conditions: Certain reductive methods for cleaving groups like Cbz (carboxybenzyl) or sulfonyl groups can, in some cases, lead to side reactions that compromise stereochemical integrity.
Suggested Solutions & Protocols
-
Milder Deprotection of N-Boc Group: Avoid using neat trifluoroacetic acid (TFA) if racemization is observed.
-
Action: Switch to milder acidic conditions. A 4M solution of HCl in 1,4-dioxane at 0 °C to room temperature is a common alternative.[10] For extremely sensitive substrates, using p-toluenesulfonic acid (pTSA) can be effective.[11][12][13]
-
Rationale: These conditions are often sufficient to cleave the Boc group without being harsh enough to induce ring-opening or other side reactions.[10][14][15]
-
Detailed Protocol: Mild N-Boc Deprotection with pTSA [11][12]
-
Dissolve the N-Boc protected azetidine (1.0 equiv) in a minimal amount of a suitable solvent like dichloromethane or perform the reaction neat if the substrate is a liquid.
-
Add p-toluenesulfonic acid monohydrate (2.0 equiv).
-
Stir the mixture at room temperature for 10-60 minutes, monitoring closely by TLC or LC-MS.
-
Upon completion, dilute the mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected azetidine.
-
-
-
Orthogonal Deprotection Strategies: Choose protecting groups that can be removed under conditions orthogonal to those that cause racemization.
-
Action: If your molecule is acid-sensitive, use a protecting group that can be removed by hydrogenolysis, such as Cbz or a benzyl group. If it is sensitive to reduction, use an acid-labile group like Boc.
-
Rationale: This strategy, known as orthogonal protection, allows for the selective removal of one group without affecting other sensitive parts of the molecule or compromising stereocenters.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which stereocenter is most susceptible to racemization in a typical azetidine precursor?
A1: The carbon atom alpha (α) to an electron-withdrawing group (EWG) is generally the most susceptible. For example, in a precursor like a γ-amino-β-ketoester, the stereocenter at the β-position (which will become the C3 position of the azetidine) is prone to epimerization via enolate formation under basic conditions. Careful selection of non-nucleophilic, sterically hindered bases and low reaction temperatures is critical.
Q2: How does the choice of N-protecting group influence stability and potential for racemization?
A2: The N-protecting group has a profound impact.
-
Electron-Withdrawing Groups (EWGs): Groups like Boc, Cbz, and especially sulfonyl groups (e.g., Ts, Ns) decrease the nucleophilicity of the nitrogen atom.[16] While this can make some cyclization reactions more difficult, the reduced basicity of the nitrogen can also stabilize the ring against acid-mediated ring-opening.[16] The Boc group is particularly useful as it can sometimes stabilize adjacent stereocenters through conformational locking.[17][18]
-
Electron-Donating Groups (EDGs): Alkyl groups like benzyl (Bn) or methyl (Me) increase the nitrogen's nucleophilicity, which can be beneficial for ring-closure reactions. However, they can also make the azetidine more susceptible to acid-catalyzed ring-opening.[8]
Q3: What are the most reliable analytical methods for quantifying the enantiomeric purity of chiral azetidines?
A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on a chiral stationary phase (CSP) are the gold standards for determining enantiomeric excess.[19][][21]
-
Chiral HPLC/SFC: These techniques physically separate the two enantiomers, allowing for their direct quantification.[][22] A screening of different chiral columns (e.g., polysaccharide-based columns) and mobile phases is often necessary to find the optimal separation conditions.[19][23] SFC is often faster and uses less toxic solvents compared to normal-phase HPLC.[19]
-
NMR Spectroscopy with Chiral Shift Reagents: While less common for precise quantification, NMR using chiral lanthanide shift reagents can sometimes be used to resolve the signals of the two enantiomers, allowing for an estimation of their ratio.
Q4: Is there a "racemization-proof" strategy for synthesizing chiral azetidines?
A4: While no synthetic route is entirely immune to unforeseen side reactions, some strategies are inherently more robust at preserving stereochemistry. A highly reliable approach involves starting with a chiral precursor where the key stereocenter is already set and then using a reaction that proceeds with a known, predictable stereochemical outcome.
The intramolecular Mitsunobu reaction is a prime example of such a strategy.[3][4][5][6] Because it proceeds via a well-defined SN2 mechanism, it reliably inverts the stereocenter of the starting alcohol, providing excellent stereocontrol.[4][6] Another robust method is the use of palladium-catalyzed intramolecular C-H amination, which often proceeds with high stereoretention.[1]
Visual Diagrams
Mechanism of Base-Induced Racemization
Caption: Base-induced racemization via an achiral enolate intermediate.
Decision Workflow for Stereoselective Azetidine Synthesis
Caption: Decision workflow for selecting a stereoretentive cyclization strategy.
References
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-244.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved February 8, 2026, from [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved February 8, 2026, from [Link]
- RSC Publishing. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B.
- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
- RSC Publishing. (2025). ORGANIC CHEMISTRY.
- PMC. (n.d.).
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved February 8, 2026, from [Link]
- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- ACS Publications. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
- SCIRP. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 8, 2026, from [Link]
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved February 8, 2026, from [Link]
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- CCSEnet. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- PMC. (n.d.).
- FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
-
LabRulez LCMS. (n.d.). Chiral Separation Using SFC and HPLC. Retrieved February 8, 2026, from [Link]
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- PubMed. (2015).
-
Regis Technologies. (n.d.). Chiral HPLC & SFC Columns. Retrieved February 8, 2026, from [Link]
- (n.d.). 1.2 Azetidinones (~-Lactams).
- (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09904D [pubs.rsc.org]
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- 17. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. shimadzu.com [shimadzu.com]
- 23. Chiral HPLC & SFC Columns - Regis Technologies [registech.com]
Technical Support Center: Diphenylmethyl (DPM) Deprotection Strategies
Current Status: Operational Ticket Type: Methodological Guidance & Troubleshooting Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The diphenylmethyl (DPM or benzhydryl) group is a robust protecting group for carboxylic acids (as esters) and alcohols/amines. Its steric bulk and moderate acid lability place it in a strategic "Goldilocks" zone: it is more stable than the tert-butyl (tBu) or trityl (Trt) groups, yet more labile than the benzyl (Bn) group.[1]
This guide provides validated protocols for DPM removal, focusing on the two primary axes of deprotection: Acidolysis (TFA-based) and Hydrogenolysis (Pd-catalyzed).[1]
Visual Decision Matrix: Selecting Your Protocol
Before starting, use this logic flow to determine the safest method for your specific substrate.
Figure 1: Strategic decision tree for selecting DPM deprotection conditions based on substrate functionality.
Module 1: Acidolytic Cleavage (The Standard)
Mechanism: The cleavage is driven by protonation of the ester oxygen, followed by the collapse of the intermediate to release the carboxylic acid and the diphenylmethyl cation .
-
Critical Risk: The DPM cation is a "hot" electrophile. Without a scavenger, it will re-alkylate your product (Friedel-Crafts alkylation), typically attacking Tryptophan (Trp), Tyrosine (Tyr), or Methionine (Met) residues.[1]
Protocol A: The "Scavenger Cocktail" (TFA-Based)
Best for: Peptides, robust organic molecules, and sulfur-containing compounds.[1]
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate (1 mmol) in DCM (5 mL).
-
Scavenger Addition: Add Anisole (5–10 eq).
-
Why? Anisole acts as a "dummy" nucleophile, trapping the DPM cation to form p-benzhydrylanisole, which is washed away.[1]
-
-
Acidification: Cool to 0°C. Add TFA (5 mL) dropwise.
-
Ratio: Final solvent ratio should be roughly 1:1 TFA:DCM.
-
-
Reaction: Warm to room temperature (RT) and stir.
-
Time: 1–4 hours.[3] Monitor by TLC (DPM cation is UV active; look for the disappearance of the starting material spot).
-
-
Workup:
-
Concentrate the reaction mixture in vacuo (do not heat above 40°C).
-
Precipitation (Crucial): Add cold diethyl ether or hexanes.[1] The product usually precipitates, while the DPM-scavenger adduct remains in solution.
-
Filter and wash with ether.
-
Troubleshooting Acidolysis
| Issue | Diagnosis | Corrective Action |
| Product mass is +166 Da | Re-alkylation. The DPM cation attacked your product. | Repeat reaction with higher scavenger load (try Thioanisole/EDT) or switch to Method B. |
| Incomplete Cleavage | Reaction stalled. | Increase TFA concentration to neat (100%) or add 1–2% H₂O (water helps hydrolyze the intermediate). |
| Methionine Oxidation | Met converted to Sulfoxide (+16 Da). | Add Dimethyl sulfide (DMS) or Ammonium Iodide (NH₄I) to the cocktail to reduce in situ. |
Module 2: Hydrogenolysis (The Gentle Alternative)
Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond.
-
Critical Benefit: Neutral conditions. No cationic intermediates.
-
Critical Limitation: Slower than simple benzyl esters; poisoned by sulfur.
Protocol B: Pd/C Hydrogenation
Best for: Acid-sensitive substrates (e.g., β-lactams), molecules without sulfur.[1]
Reagents:
Step-by-Step Workflow:
-
Inerting: Place substrate in a flask. Purge with Argon/Nitrogen.
-
Catalyst: Add 10% Pd/C (10–20% by weight of substrate).
-
Safety: Add catalyst under inert gas to avoid sparking organic solvents.
-
-
Solvent: Add MeOH or EtOAc carefully.
-
Hydrogenation: Evacuate and backfill with H₂ (balloon pressure is usually sufficient). Stir vigorously.
-
Time: DPM esters cleave slower than Benzyl esters. Allow 4–12 hours.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.[4]
Module 3: Visualizing the Trap (Mechanism)
Understanding the enemy (the cation) is key to defeating it.
Figure 2: The mechanistic pathway of acidolysis. The red path represents the failure mode (re-alkylation) which is prevented by the green path (scavenging).
Frequently Asked Questions (FAQs)
Q: Can I remove a DPM group in the presence of a tert-butyl (tBu) group? A: Generally, no . Both DPM and tBu are acid-labile.[5] TFA will cleave both.[3][6] If you need orthogonality, you must use Hydrogenolysis (Method B) , which will cleave the DPM ester but leave the tBu ester/ether intact (tBu is stable to hydrogenation).[1]
Q: My DPM ester is not cleaving with 50% TFA. What now? A: DPM esters are sterically hindered.
-
Increase TFA concentration to 95%.
-
Add a "cation sink" like Triethylsilane (TES) (2–5%).
-
Advanced: Use a Lewis Acid cocktail: AlCl₃ (3 eq) + Anisole (5 eq) in nitromethane/DCM.[1] This is a "nuclear option" for stubborn substrates [1].
Q: I have a DPM Amide. Will these methods work? A: DPM Amides are significantly more stable than esters. Standard TFA treatment often fails.
-
Strategy: You will likely need refluxing TFA or strong hydrogenolysis conditions (higher pressure, 50 psi).[1] DPM amides are often used specifically because they survive mild acid deprotection cycles.
Q: How do I remove the DPM-Anisole byproduct? A: This byproduct is lipophilic.
-
Partition: Dissolve the crude residue in mild aqueous base (NaHCO₃). The free acid product enters the water phase; the DPM-Anisole stays in the organic (ether/DCM) phase. Wash the organic layer, then acidify the aqueous layer to recover your product.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] John Wiley & Sons. (The definitive source for stability data and cleavage conditions). [1]
-
Cleavage of Esters via Hydrogenolysis . Organic Chemistry Portal. (Database of specific Pd/C conditions).
-
Acid-Labile Protecting Groups . Sigma-Aldrich / Merck Technical Bulletins. (Protocols for TFA scavenging).
Sources
- 1. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. cem.de [cem.de]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Workup & Purification of Polar Azetidinols
Welcome to the Technical Support Center. Azetidinols (such as azetidin-3-ol) are highly polar, strained four-membered nitrogen heterocycles. Their dual functionality—a basic secondary or tertiary amine combined with a hydrogen-bonding hydroxyl group—makes their isolation from aqueous reaction mixtures notoriously difficult.
This guide is designed for drug development professionals and synthetic chemists. It addresses the physicochemical causality behind common purification failures and provides field-proven methodologies to ensure high-yield recoveries of these critical pharmacophores.
Diagnostic Workflow: Selecting a Purification Strategy
Before beginning your workup, use the logical matrix below to determine the most viable purification pathway based on the structural state of your azetidinol.
Workflow for selecting the optimal workup and purification strategy for azetidinols.
Troubleshooting Guide & FAQs
Q1: I performed a deprotection to yield an azetidin-3-ol free base, but I cannot extract it from the aqueous layer into ethyl acetate. Where is my product? Root Cause: The protonated salt form of azetidine, or even the neutral free base, is exceptionally water-soluble due to the high density of hydrogen bond donors/acceptors relative to its small hydrocarbon footprint. Ethyl acetate lacks the hydrogen-bond disrupting capacity needed to break the aqueous hydration shell. Solution:
-
Basification: You must convert the azetidine salt back to the neutral free base. Basify the aqueous layer to a high pH (pH > 12) using a strong base like NaOH or K₂CO₃[1].
-
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃. This decreases the solubility of the organic compound in the aqueous phase and forces it into the organic layer[1].
-
Solvent Switch: Switch your extraction solvent to Dichloromethane (DCM) or a 9:1 mixture of Chloroform/Isopropanol, which is far more effective for extracting polar amines[1].
Q2: When purifying my unprotected azetidinol via normal-phase silica gel chromatography, the product streaks severely and recovery is <30%. How can I fix this? Root Cause: The basic secondary amine of the azetidine ring interacts strongly with the acidic silanol groups (Si-OH) on the silica gel stationary phase, leading to irreversible chemisorption and severe tailing. Solution: Incorporate a basic modifier into your mobile phase. Adding 0.1–1.0% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to the eluent will compete with your compound for the acidic sites on the silica, leading to sharper peaks[1]. Alternatively, derivatize the amine prior to purification. Protecting the azetidinol with a Boc group (using Di-tert-butyl dicarbonate) dramatically reduces polarity, allowing standard Hexane/Ethyl Acetate purification[2].
Q3: We are scaling up the synthesis of a highly polar azetidinol and want to avoid liquid-liquid extraction entirely. What are the alternatives? Root Cause: Liquid-Liquid Extraction (LLE) for highly polar amines is solvent-intensive, prone to emulsions, and often suffers from poor partition coefficients. Solution: Use Strong Cation Exchange (SCX) Solid Phase Extraction (SPE). SCX resins contain sulfonic acid groups that selectively trap basic amines from aqueous mixtures while neutral and acidic impurities are washed away to waste. The pure azetidinol is subsequently released using a methanolic ammonia solution[3]. For analytical or prep-scale HPLC, consider using a pentafluorophenylpropyl (PFP) or HILIC column, which provides superior retention for polar amines compared to standard C18 phases[4].
Quantitative Data: Comparison of Workup Strategies
| Purification Strategy | Target Analyte State | Pros | Cons | Recommended Solvents / Resins |
| Salting-Out LLE (SALLE) | Free Base | Cost-effective, highly scalable | Emulsion risks, requires large halogenated solvent volumes | 9:1 CHCl₃:iPrOH, sat. NaCl/K₂CO₃[1] |
| SCX Catch-and-Release | Protonated Amine | High purity, completely avoids LLE | Resin capacity limits scale, requires SPE manifold | SCX Silica, 2M NH₃ in MeOH eluent[3] |
| Boc/Cbz Derivatization | Protected Amine | Easy normal-phase purification | Adds two synthetic steps (protection/deprotection) | Hexane/EtOAc (1:1), Silica Gel[2] |
| HILIC / PFP HPLC | Free Base / Salt | Excellent for highly polar analytes | Requires specialized prep-HPLC columns | Pentafluorophenylpropyl (PFP)[4] |
Experimental Protocols
Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Causality: This protocol leverages the common-ion effect and hydration-sphere disruption to drive polar amines into a moderately polar organic solvent. The system is self-validating; pH checks ensure complete deprotonation before extraction.
-
Basification: Transfer the crude aqueous reaction mixture to an Erlenmeyer flask. Cool to 0 °C in an ice bath. Slowly add 6M NaOH dropwise until the pH reaches 12–13 (verify strictly with a pH meter or high-range litmus paper)[1]. Reasoning: Ensures the azetidine nitrogen is fully deprotonated.
-
Salting Out: Add solid anhydrous K₂CO₃ or NaCl to the aqueous layer until no more salt dissolves (saturation)[1]. Reasoning: K₂CO₃ acts as both a base and a salting-out agent, maximizing the ionic strength of the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with 3–5 volumes of a 9:1 Chloroform/Isopropanol mixture[1]. Reasoning: Isopropanol acts as a hydrogen-bonding disruptor, significantly increasing the partition coefficient of the azetidinol into the chloroform layer.
-
Washing & Drying: Wash the combined organic layers with a minimal amount of saturated brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: SCX Catch-and-Release Purification
Causality: SCX chromatography utilizes electrostatic interactions to isolate basic compounds. This creates a highly trustworthy, self-validating system where non-basic impurities are guaranteed to be eliminated in the wash step.
-
Conditioning: Condition a pre-packed SCX SPE cartridge with 2 column volumes (CV) of Methanol, followed by 2 CV of 0.1 M aqueous HCl. Reasoning: Activates the sulfonic acid sites and ensures they are in the protonated state.
-
Loading: Acidify the crude aqueous azetidinol mixture to pH 3-4 using 1M HCl. Load the mixture onto the column at a flow rate of 1-2 mL/min. Reasoning: The azetidine nitrogen becomes protonated and binds ionically to the negatively charged sulfonate groups[3].
-
Washing: Wash the column with 2 CV of 0.1 M HCl, followed by 3 CV of Methanol. Reasoning: Removes neutral organics, unreacted starting materials, and acidic byproducts.
-
Elution: Elute the target azetidinol using 2-3 CV of 2.0 M Ammonia in Methanol. Reasoning: The high pH of the ammonia neutralizes the azetidinol, breaking the ionic bond and releasing it into the methanolic effluent.
-
Recovery: Evaporate the methanolic ammonia eluate under reduced pressure to yield the pure azetidinol free base.
References
-
New Method for Oxybutynin and Metabolite - SCX Chromatography Source: Celerion URL:[Link]
Sources
Validation & Comparative
"chiral HPLC method for the resolution of 1-(diphenylmethyl)-2-methylazetidin-3-ol enantiomers"
Executive Summary & Molecular Profile
The resolution of 1-(diphenylmethyl)-2-methylazetidin-3-ol (also known as 1-benzhydryl-2-methylazetidin-3-ol) is a critical quality attribute in the synthesis of next-generation kinase inhibitors, including BLU-945 (EGFR mutant inhibitor) and various ERK modulators.
This molecule possesses two chiral centers (C2 and C3), theoretically yielding four stereoisomers (two diastereomeric pairs: cis and trans). In pharmaceutical contexts, the (2R, 3S)-trans isomer is frequently the required pharmacophore.
Molecular Challenges:
-
Basicity: The azetidine nitrogen is basic (
), leading to severe peak tailing on silanol-active stationary phases without adequate mobile phase modifiers. -
Solubility: The bulky diphenylmethyl (benzhydryl) group imparts significant lipophilicity, often requiring chlorinated solvents (e.g., DCM) for high-concentration sample loading, which restricts the choice of chiral columns to immobilized phases.
Comparative Method Analysis
The following table contrasts the two primary industry-validated methods for resolving these enantiomers.
| Feature | Method A: The "Solubility" Protocol (Recommended) | Method B: The "Green" Protocol (Alternative) |
| Column | Chiralpak IG (Immobilized Amylose) | Lux Amylose-1 (Coated Amylose) |
| Selector | Amylose tris(3-chloro-5-methylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane : DCM : EtOH (50:25:25) + 0.1% DEA | Acetonitrile : (EtOH/MeOH 1:1) (50:50) + 0.1% DIPEA |
| Mode | Normal Phase (Non-Standard) | Polar Organic Mode (POM) |
| Key Advantage | DCM Compatibility: The immobilized phase allows the use of Dichloromethane, ensuring high solubility for the benzhydryl group and sharper peak shapes. | Scale-Up Friendly: Avoids chlorinated solvents; lower backpressure suitable for preparative flow rates. |
| Resolution ( | High ( | Moderate to High ( |
| Limit of Detection | Excellent (UV 254 nm). | Good (UV 220/254 nm) - UV cutoff of solvents is higher. |
| Reference | Validated for BLU-945 intermediates [1, 2]. | Validated for ERK modulators [3]. |
Detailed Experimental Protocols
Protocol A: The Immobilized Phase Method (Chiralpak IG)
Best for: Analytical purity checks and isolating the (2R,3S) isomer when solubility is limiting.
Rationale: The Chiralpak IG column uses an immobilized selector. Unlike coated columns (AD/OD), it tolerates "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate. DCM is crucial here: it prevents the hydrophobic benzhydryl group from aggregating, while the ethanol provides the hydrogen-bonding capability necessary to interact with the chiral selector.
Step-by-Step Workflow:
-
Column Preparation:
-
Install Chiralpak IG-3 (150 x 4.6 mm, 3 µm).
-
Flush with 100% Ethanol (10 column volumes) to remove shipping solvent.
-
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B: Dichloromethane (Stabilized with amylene, NOT methanol).
-
Solvent C: Ethanol (Absolute).
-
Modifier: Diethylamine (DEA).
-
Mix: Combine Hexane, DCM, and Ethanol in a 50:25:25 ratio. Add 0.1% v/v DEA.[1][2]
-
Degas: Sonicate for 10 mins. (Do not vacuum filter vigorously to avoid evaporating volatile DCM).
-
-
Equilibration:
-
Sample Injection:
-
Dissolve 1 mg of sample in 1 mL of Mobile Phase.
-
Injection Volume: 5-10 µL.
-
Detection: UV @ 254 nm (Benzhydryl absorption).
-
Expected Results:
-
Peak 1: (2S, 3R)-enantiomer (undesired).
-
Peak 2: (2R, 3S)-enantiomer (Target).
-
Note: The elution order may reverse depending on specific column batch; always verify with a standard.
Protocol B: The Polar Organic Mode (Lux Amylose-1)
Best for: Preparative scale-up where chlorinated waste is prohibitive.
Rationale: This method utilizes the "Polar Organic Mode" (POM), using 100% polar organic solvents (Acetonitrile/Alcohol). This reduces mobile phase viscosity and eliminates the need for alkanes, making it safer for large-scale purification.
Step-by-Step Workflow:
-
Column Preparation:
-
Install Lux Amylose-1 (250 x 21.2 mm, 5 µm for Prep; 150 x 4.6 mm for analytical).
-
-
Mobile Phase Preparation:
-
Execution:
-
Flow Rate: 1.0 mL/min (Analytical) or 15 mL/min (Prep).
-
Temperature: Ambient.
-
-
Troubleshooting:
-
If peak splitting occurs, increase the Methanol ratio in Premix B to disrupt intramolecular H-bonding.
-
Mechanistic Logic & Visualization
The separation is driven by a "Three-Point Interaction" model.
- Interaction: Between the diphenylmethyl (benzhydryl) group of the analyte and the phenylcarbamate groups of the amylose backbone.
-
Hydrogen Bonding: Between the C3-hydroxyl of the azetidine and the carbonyl/NH groups of the carbamate selector.
-
Steric Fit: The rigid azetidine ring fits into the chiral grooves of the amylose helix.
Visualization: Separation Workflow
Caption: Workflow for the isolation of the target (2R,3S) enantiomer, highlighting the divergence between analytical precision (Method A) and preparative scalability (Method B).
Troubleshooting & Validation (Self-Correcting Protocols)
To ensure Trustworthiness , follow these validation checkpoints:
-
The "Amine Tail" Check:
-
The "Solubility Crash" Check (Method A):
-
Symptom:[4][5][6] Pressure spikes immediately after injection.
-
Cause: Sample precipitating in the mobile phase (Hexane is a poor solvent for the benzhydryl group).
-
Fix: Ensure the sample is dissolved in the running mobile phase, not pure DCM. If solubility is still poor, switch to Method A (IG column) which tolerates higher DCM ratios.
-
-
Stereochemical Verification:
-
Do not rely solely on retention time. Confirm the elution order using a known standard of the (2R,3S) isomer or by checking biological activity (e.g., EGFR inhibition potency), as the (2R,3S) isomer is typically 10-100x more potent than its enantiomer [2].
-
References
-
Vertex Pharmaceuticals. (2025). Compounds and compositions for modulating the activity of ERK. WO2025037229A1.[3] (Describing the use of Lux Amylose-1 for intermediate separation). [3]
-
Blueprint Medicines Corp. (2022). Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor. Journal of Medicinal Chemistry. (Describing the use of Chiralpak IG for the resolution of the title compound).
-
F. Hoffmann-La Roche AG. (2019). New isoxazolyl ether derivatives as GABA A alpha5 PAM. WO2019238633A1.[7] (Describing the resolution of the cis-isomer using Reprosil Chiral-NR). [7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2025037229A1 - Compounds and compositions for modulating the activity of erk - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols [organic-chemistry.org]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 7. WO2019238633A1 - New isoxazolyl ether derivatives as gaba a alpha5 pam - Google Patents [patents.google.com]
A Comparative Guide to NMR Techniques for Differentiating Cis and Trans Isomers of 2,3-Disubstituted Azetidines
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug candidates.[1][2] When this ring is substituted at the 2 and 3 positions, it gives rise to cis and trans diastereomers, each potentially possessing vastly different pharmacological profiles. Distinguishing between these isomers is a critical step in chemical synthesis and characterization.
This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous stereochemical assignment of 2,3-disubstituted azetidines. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Foundational Principle: The Karplus Relationship in a Strained Ring
The primary and most accessible method for differentiating cis and trans isomers lies in the analysis of proton (¹H) NMR coupling constants. The magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons (H-2 and H-3), is directly related to the dihedral angle (φ) between them.[3] This relationship is described by the Karplus equation, which predicts that a dihedral angle of ~0° (cis relationship) will result in a larger coupling constant than a dihedral angle of ~180° (trans relationship) in many systems. However, in strained rings like azetidines, the relationship is more nuanced, but a clear and reproducible difference between the isomers is consistently observed.
For related four-membered rings like azetidin-2-ones, typical coupling constants are reported to be J = 5-6 Hz for cis derivatives and J = 0-2 Hz for trans derivatives.[4] While the exact values for 2,3-disubstituted azetidines can vary based on other substituents, the general principle that ³Jcis > ³Jtrans serves as a reliable diagnostic tool.
One-Dimensional NMR: The First Line of Inquiry
¹H NMR: Coupling Constants and Chemical Shifts
The initial ¹H NMR spectrum provides the most crucial data for a preliminary assignment. The key is to accurately identify the signals for the protons at the C-2 and C-3 positions and measure their coupling constant.
-
Causality: The rigidity of the azetidine ring fixes the dihedral angles between the C2-H and C3-H bonds. In the cis isomer, these protons are on the same face of the ring, leading to a specific dihedral angle that facilitates stronger scalar coupling. In the trans isomer, they are on opposite faces, resulting in a different angle and weaker coupling.
-
Chemical Shifts (δ): While the coupling constant is the primary determinant, chemical shifts can offer secondary clues. The spatial arrangement of substituents in one isomer can place a ring proton in a shielding or deshielding zone of a neighboring group, causing its signal to shift upfield or downfield relative to the other isomer.[5] For instance, a cis-oriented phenyl group might cause a noticeable anisotropic shielding effect on the adjacent proton compared to its trans counterpart.
¹³C NMR: A Subtle Confirmation
While ¹H NMR is more definitive, ¹³C NMR spectroscopy provides complementary data. The stereochemical arrangement influences the electronic environment of the ring carbons, leading to small but measurable differences in their chemical shifts.[6]
-
Causality: Steric compression (gamma-gauche effect) can cause a carbon signal to shift upfield (to a lower ppm value). In one isomer, a substituent may be sterically crowded, leading to a shielded carbon signal relative to the less-crowded environment in the other isomer. The signals for C-2, C-3, and C-4 are the most likely to show stereoisomer-dependent shifts.
Comparative Data Summary
The following table summarizes the expected NMR parameters for a hypothetical 2-phenyl-3-methyl-azetidine. Note that absolute values are substituent-dependent, but the relative differences are diagnostic.
| Parameter | Cis Isomer | Trans Isomer | Rationale |
| ¹H NMR: ³JH2-H3 (Hz) | Typically larger (e.g., 6-10 Hz) | Typically smaller (e.g., 0-5 Hz) | Dihedral angle dependence (Karplus Relationship).[3][4] |
| ¹H NMR: δ (ppm) | Variable; may be influenced by anisotropic effects of substituents. | Variable; different shielding/deshielding compared to cis. | Different spatial proximity of protons to functional groups.[5] |
| ¹³C NMR: δ (ppm) | C-2, C-3, C-4 shifts may be upfield due to steric effects. | Shifts may be downfield relative to the cis isomer. | Steric compression (gamma-gauche effect).[6] |
Two-Dimensional NMR: Unambiguous Assignment and Confirmation
For complex molecules or when 1D spectra are ambiguous, 2D NMR techniques are essential. They provide a self-validating system by confirming connectivity and establishing through-space correlations.[7]
COSY (COrrelation SpectroscopY)
The COSY experiment identifies protons that are coupled to each other.[8][9]
-
Application: A cross-peak between the signals for H-2 and H-3 definitively confirms their scalar coupling and helps assign these signals in a crowded spectrum. This validates the measurement of ³JH2-H3 from the 1D spectrum.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with their directly attached carbons.[10][11]
-
Application: This is the primary method for assigning carbon signals. By identifying the H-2 and H-3 signals in the proton spectrum, their corresponding C-2 and C-3 signals can be instantly assigned in the carbon spectrum via the HSQC cross-peaks.
NOESY (Nuclear Overhauser Effect SpectroscopY)
The NOESY experiment is the ultimate arbiter of stereochemistry, detecting through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are coupled through bonds.[12]
-
Causality & Application: This is the most direct method for confirming the cis or trans relationship.
-
For the cis isomer: The H-2 and H-3 protons are on the same face of the ring and in close spatial proximity. A clear cross-peak between the H-2 and H-3 signals will be observed in the NOESY spectrum.
-
For the trans isomer: The H-2 and H-3 protons are on opposite faces of the ring and are spatially distant. No NOESY cross-peak will be observed between them.
-
This single experiment provides a clear, visual confirmation of the stereochemical assignment derived from the coupling constants.
Recommended Experimental Workflow
Caption: Recommended workflow for NMR-based stereochemical assignment.
Visualizing the Decisive NOE Correlation
The power of NOESY lies in its unambiguous visual output. The diagram below illustrates the key through-space interaction that differentiates the isomers.
Caption: Key NOE correlation for distinguishing cis and trans isomers.
Experimental Protocols
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the azetidine sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3]
-
Spectrometer Setup: Insert the sample into a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.[13] Tune and match the probe for ¹H. Lock onto the deuterium signal of the solvent and perform automated shimming.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Use a 30-degree pulse and a relaxation delay of 1-2 seconds. Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.[3][7]
-
Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Identify the multiplets for H-2 and H-3. Use the software's analysis tools to measure the peak-to-peak separation within the multiplets to determine the coupling constant (J) in Hertz (Hz).[3]
NOESY Experiment Acquisition
-
Sample Preparation: Use the same sample prepared for the 1D experiments. Ensure it is free of particulate matter.
-
Spectrometer Setup: Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems). Use the spectral width and offsets from the standard ¹H spectrum.
-
Parameter Optimization:
-
Mixing Time (d8): This is the most critical parameter. Start with a mixing time of 500-800 ms. This duration allows for the buildup of the Nuclear Overhauser Effect for protons that are close in space.
-
Acquisition Time (aq): Set to ~0.2-0.3 seconds.
-
Increments (TD in F1): Use 256-512 increments in the indirect dimension (F1) for adequate resolution.[7]
-
Scans (NS): Acquire 8-16 scans per increment. The total experiment time will likely be 1-3 hours.
-
-
Processing: Perform a 2D Fourier transform. Phase the spectrum in both dimensions.
-
Analysis: Look for an off-diagonal cross-peak that correlates the chemical shifts of H-2 and H-3. The presence of this peak indicates spatial proximity and confirms a cis relationship. Its absence confirms a trans relationship.[12]
Conclusion
References
- Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives - Benchchem.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society - ACS Publications.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure.
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry.
- Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide - Benchchem.
- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques.
- ChemInform Abstract: Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines.
- 5.4: NOESY Spectra - Chemistry LibreTexts.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society.
- Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
- How does NMR differentiate between cis and trans isomers? - TutorChase.
- 13.5: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma.
Sources
- 1. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 2. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. tutorchase.com [tutorchase.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. longdom.org [longdom.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. emerypharma.com [emerypharma.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Auxiliaries: cis-Azetidinols vs. Classic Scaffolds in Asymmetric Synthesis
Asymmetric synthesis remains a cornerstone of modern drug development, dictating the therapeutic efficacy and safety profiles of active pharmaceutical ingredients (APIs). While catalytic enantioselective methods have advanced significantly, stoichiometric chiral auxiliaries remain indispensable for complex, multi-step syntheses where absolute stereocontrol is non-negotiable.
For decades, the field has been dominated by 5-membered cyclic scaffolds—most notably the Evans oxazolidinones and cis-aminoindanols—alongside acyclic systems like Myers' pseudoephedrine amides[1],[2]. However, as researchers tackle increasingly congested and challenging stereocenters, highly strained 4-membered scaffolds, specifically cis-azetidinols and related azetidine derivatives, have emerged as powerful alternatives[3],[4].
As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind scaffold selection, objectively compare their quantitative performance, and provide a self-validating experimental framework for implementing cis-azetidinol auxiliaries in your workflows.
Mechanistic Causality: The Structural Advantage of the 4-Membered Ring
The fundamental purpose of a chiral auxiliary is to temporarily break the symmetry of a prochiral substrate, forcing incoming reagents to attack from a single, sterically favored trajectory. The success of this stereodifferentiation relies entirely on the conformational rigidity of the auxiliary and the spatial projection of its shielding groups.
The Problem with 5-Membered Scaffolds
Standard Evans oxazolidinones (derived from valine or phenylalanine) utilize a 5-membered ring with internal bond angles of approximately 105°[1]. While effective for standard aldol and alkylation reactions, this relatively relaxed geometry places the bulky shielding group (e.g., an isopropyl or benzyl moiety) at a moderate distance from the reactive enolate center. When reacting with highly reactive or sterically demanding electrophiles, the transition state can become compromised, leading to an erosion of diastereoselectivity (d.r. dropping to 90:10).
The cis-Azetidinol Solution
cis-Azetidinols represent a paradigm shift in spatial shielding. The 4-membered azetidine ring is highly strained, possessing internal bond angles compressed to roughly 90°[3],[4]. This severe ring strain forces the exocyclic substituents into much closer spatial proximity than is possible in a 5-membered ring.
When the directing heteroatom (the attachment point to the substrate) and the bulky shielding group are in a cis relationship, this angular compression creates an exceptionally tight, concave "chiral pocket." The cis-geometry ensures that the shielding group projects directly over one face of the reactive Z-enolate. Consequently, the incoming electrophile is strictly funneled into a single trajectory, often achieving >99:1 d.r. even with challenging substrates where classic auxiliaries fail[5].
Fig 1: Mechanistic transition state logic comparing 4-membered vs 5-membered chiral scaffolds.
Comparative Performance Data
To make informed decisions during route scouting, chemists must weigh stereoselectivity against practical considerations such as atom economy and cleavage harshness. The table below summarizes the quantitative performance of cis-azetidinol derivatives against established industry standards[5],[1],[2].
| Chiral Auxiliary Scaffold | Ring Size / Type | Internal Angle | Typical d.r. (Alkylation) | Cleavage Conditions | Atom Economy |
| cis-Azetidinols | 4-membered | ~90° | >99:1 | LiOOH / Reductive | Moderate |
| Evans Oxazolidinones | 5-membered | ~105° | 90:1 to 98:1 | LiOOH / Reductive | Moderate |
| cis-Aminoindanols | Bicyclic (5/6) | ~105° (5-ring) | >99:1 | LiOOH / Hydrolysis | Low |
| Myers Pseudoephedrine | Acyclic | N/A | 95:1 to 99:1 | Acidic / Reductive | High |
Data Interpretation: While cis-aminoindanols (famously utilized in the synthesis of the HIV protease inhibitor Indinavir[2]) provide excellent stereocontrol due to their rigid bicyclic nature, their high molecular weight severely reduces atom economy. cis-Azetidinols offer a "best of both worlds" scenario: the extreme rigidity and stereocontrol of a bicyclic system, but with a lower molecular weight profile closer to standard Evans auxiliaries.
Self-Validating Experimental Protocol: Asymmetric Alkylation
The following protocol details the asymmetric alkylation of an N-acyl-cis-azetidinol. To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates a mandatory analytical checkpoint before the cleavage step. If the transition state was compromised (e.g., due to moisture affecting enolate geometry), the crude NMR will flag the failure, preventing the wasteful cleavage of an enantiomerically impure product.
Reagents Required:
-
N-propionyl-cis-azetidinol derivative (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared)
-
Alkyl halide (e.g., Benzyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroperoxide (LiOOH) (for cleavage)
Step-by-Step Methodology:
Step 1: Enolate Formation (Kinetic Control)
-
Purge a flame-dried Schlenk flask with Argon. Dissolve the N-propionyl-cis-azetidinol (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Dropwise add LDA (1.1 eq). Causality Note: The use of LDA at -78 °C ensures the exclusive formation of the Z-enolate, which is strictly required for the auxiliary's chiral pocket to effectively shield the Re-face.
-
Stir for 30 minutes at -78 °C to ensure complete deprotonation.
Step 2: Electrophilic Alkylation 4. Add the alkyl halide (1.2 eq) dropwise. 5. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour to drive the reaction to completion without compromising the tight transition state. 6. Quench with saturated aqueous NH₄Cl and extract with EtOAc. Dry over Na₂SO₄ and concentrate in vacuo.
Step 3: The Self-Validation Checkpoint (Critical) 7. Do not proceed to cleavage. Take a crude ¹H NMR sample of the concentrated residue. 8. Integrate the diagnostic α-proton signals of the diastereomers. 9. Validation Logic: If the d.r. is ≥ 95:5, the chiral pocket functioned correctly, and you may proceed. If the d.r. is < 95:5, the enolate geometry was likely compromised by trace moisture or temperature spikes. Discard or purify via column chromatography before cleavage.
Step 4: Non-Destructive Cleavage 10. Dissolve the validated intermediate in a 3:1 mixture of THF/H₂O and cool to 0 °C. 11. Add H₂O₂ (30% aq, 4.0 eq) followed by LiOH (2.0 eq). Causality Note: LiOOH is highly nucleophilic but less basic than LiOH alone, enabling the cleavage of the auxiliary without racemizing the newly formed, sensitive α-stereocenter[5]. 12. Stir for 1 hour, quench with Na₂SO₃, and extract. The cis-azetidinol auxiliary can be recovered from the organic layer, while the enantiopure carboxylic acid is isolated from the acidified aqueous layer.
Fig 2: Self-validating experimental workflow for asymmetric alkylation using a cis-azetidinol auxiliary.
Conclusion
While Evans oxazolidinones and cis-aminoindanols remain the workhorses of asymmetric synthesis, the unique geometric constraints of the 4-membered cis-azetidinol scaffold offer a distinct advantage when extreme steric differentiation is required. By compressing the internal bond angle, cis-azetidinols project their shielding groups with unparalleled precision, securing >99:1 diastereoselectivities in challenging transformations. When paired with rigorous, self-validating experimental protocols, these highly strained auxiliaries provide drug development professionals with a robust tool for accessing complex chiral APIs.
References
- Source: PMC (National Institutes of Health)
- A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)
- Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: Semantic Scholar URL
- A Comparative Guide to Stereoselectivity in Asymmetric Synthesis: Evaluating N-trimethylsilylazetidine Against Established Chiral Reagents Source: BenchChem URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Analytical Strategies for Synthetic Azetidine Derivatives: Purity, Stability, and Impurity Profiling
Part 1: The Azetidine Challenge – Strain vs. Stability[1]
Synthetic azetidine derivatives are increasingly pivotal in medicinal chemistry (e.g., Cobimetinib, Baricitinib) due to their ability to modulate lipophilicity and metabolic stability compared to their larger piperidine or pyrrolidine counterparts. However, the azetidine ring possesses significant ring strain (~25.4 kcal/mol), creating a unique analytical paradox: the structural features that make them potent drug scaffolds also make them liable to degradation during analysis.
This guide moves beyond standard pharmacopeial methods to address the specific nuances of azetidine analysis. We compare the three dominant methodologies—HPLC/UHPLC, GC-MS, and qNMR—focusing on their ability to assess purity without inducing artifactual degradation.
Part 2: Method Comparative Analysis
High-Performance Liquid Chromatography (HPLC/UHPLC)
The Gold Standard for Chemical & Enantiomeric Purity
HPLC is the primary technique for azetidine analysis because it operates at ambient temperatures, mitigating thermal ring-opening. However, the choice of mobile phase pH is critical.
-
The Acid Trap: Many standard generic gradients use 0.1% TFA (pH ~2). For electron-rich azetidines, N-protonation significantly increases the electrophilicity of the adjacent carbons, facilitating nucleophilic attack by water (hydrolysis) and ring-opening to amino-alcohols.
-
The Solution: Use buffered mobile phases (Ammonium Formate/Bicarbonate) at pH 4.5–8.0 to maintain ring stability.
Best For: Routine purity testing, impurity profiling, and chiral separation.
Gas Chromatography - Mass Spectrometry (GC-MS)
The High-Risk, High-Reward Option
GC-MS offers superior resolution for volatile intermediates but is fraught with risk for final azetidine drug candidates.
-
Thermal Instability: The injector port temperature (often >200°C) can provide sufficient activation energy to snap the strained ring, resulting in "ghost peaks" (allylamines or imines) that are actually thermal degradation products, not impurities.
-
Mitigation: Cold on-column injection or derivatization to stabilize the ring.
Best For: Residual solvent analysis and volatile, simple azetidine building blocks.
Quantitative NMR (qNMR)
The Absolute Truth (Primary Method)
qNMR is the only self-validating method that does not require a reference standard of the analyte. It is non-destructive and performed in solution, avoiding thermal or chromatographic stress.
Best For: Assigning absolute purity to reference standards and calibrating HPLC response factors.
Part 3: Comparative Data Summary
| Feature | HPLC/UHPLC (UV/MS) | GC-MS | qNMR (^1H) |
| Primary Scope | Impurity Profiling, Chiral Purity | Volatile Intermediates, Residual Solvents | Absolute Purity Assay (Potency) |
| Ring Stability | High (if pH controlled) | Low (Thermal degradation risk) | Very High (Solution state) |
| LOD/Sensitivity | High (ng/mL range) | High (pg/mL range) | Moderate (~1 mg sample needed) |
| Reference Standard | Required (for quantitation) | Required | Not Required (Internal Standard used) |
| Throughput | High (5–15 min/run) | High (10–30 min/run) | Low (10–20 min/sample) |
| Specificity | Separation dependent | Mass spectral fingerprint | Structural resolution |
Part 4: Decision Logic & Workflows
Workflow 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal analytical technique based on azetidine physicochemical properties and reference standard availability.
Workflow 2: Acid-Catalyzed Ring Opening Mechanism
Understanding this pathway is crucial for HPLC method development.
Caption: Mechanism of azetidine degradation in acidic HPLC mobile phases. Use pH > 4.5 to inhibit the protonation step.
Part 5: Validated Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC Method
Designed to prevent on-column degradation while separating impurities.
System Suitability:
-
Tailing Factor: < 1.5 (Azetidines are basic; tailing indicates secondary silanol interactions).
-
Resolution: > 2.0 between main peak and nearest impurity.
Parameters:
-
Column: C18 with embedded polar group (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Fusion). Reason: Embedded polar groups shield silanols, improving peak shape for bases at mid-pH.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (or MS ESI+). Note: Azetidines often lack strong chromophores; 210 nm captures the amide/amine absorption, but MS is preferred for sensitivity.
-
Temperature: 30°C (Do not exceed 40°C).
Step-by-Step Workflow:
-
Sample Prep: Dissolve 1 mg of azetidine in 1 mL of 50:50 Water:MeCN. Avoid pure acid as diluent.
-
Blank Injection: Inject Mobile Phase A to ensure no ghost peaks.
-
Standard Injection: Inject reference standard (if available) to verify retention time (RT).
-
Sample Injection: Run sample.
-
Data Analysis: Integrate all peaks > 0.05% area. Check for "fronting" peaks which may indicate hydrolysis occurring during the run.
Protocol B: Absolute Purity by qNMR (1H)
The primary method for establishing reference standards.
System Suitability:
-
S/N Ratio: > 150:1 for the signals used for integration.
-
Relaxation Delay (d1): Must be ≥ 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.
Parameters:
-
Solvent: DMSO-d6 (Preferred over CDCl3 to avoid acidity traces in chloroform).
-
Internal Standard (IS): Maleic Acid (99.99% TraceCERT) or 1,3,5-Trimethoxybenzene. Criteria: IS signals must not overlap with Azetidine signals.
-
Pulse Sequence: 90° pulse (zg30 or equivalent).
-
Scans: 16 to 64 (depending on concentration).
Step-by-Step Workflow:
-
Weighing: Accurately weigh ~10 mg of Azetidine sample (
) and ~5 mg of Internal Standard ( ) into the same vial using a microbalance (precision ±0.001 mg). -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition: Insert into NMR magnet. Lock and shim. Set d1 = 60s.[1] Acquire spectrum.
-
Processing: Phase and baseline correct manually.
-
Integration: Integrate the specific IS signal (
) and a distinct Azetidine signal ( ). -
Calculation:
References
-
Vertex AI Search. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]
-
American Chemical Society. (2025). Purity by Absolute qNMR Instructions. ACS.org. [Link]
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]
-
Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]
Sources
Spectroscopic & Conformational Analysis: N-Benzhydryl vs. N-Benzyl Azetidin-3-ols
Executive Summary & Strategic Context
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]
This guide provides a technical comparison between 1-benzhydrylazetidin-3-ol (Bzh-Az-OH) and 1-benzylazetidin-3-ol (Bn-Az-OH) .[2] While both serve as critical pharmacophores in the synthesis of carbapenems (e.g., Panipenem) and calcium channel blockers (e.g., Azelnidipine), their spectroscopic signatures and physicochemical behaviors differ radically due to the steric and electronic influence of the N-protecting group.[1]
Key Takeaway: The choice between Benzyl (Bn) and Benzhydryl (Bzh) is not merely about protection stability; it fundamentally alters the ring puckering dynamics , NMR splitting patterns , and mass spectrometric fragmentation .[1] The Bzh group provides superior crystallinity and distinct diagnostic NMR signals (methine singlet), whereas the Bn group offers a lower molecular weight profile with a characteristic methylene singlet.[1]
Structural & Electronic Mechanics
The Azetidine Ring Strain & Puckering
Azetidine is a four-membered nitrogen heterocycle with significant angle strain (~24 kcal/mol).[2] To relieve torsional strain from eclipsing interactions, the ring adopts a puckered "butterfly" conformation.
-
N-Benzyl (Bn): The monosubstituted phenyl ring allows for moderate conformational flexibility.[2] The nitrogen inversion barrier is typical for tertiary amines (~6-8 kcal/mol).[2]
-
N-Benzhydryl (Bzh): The two phenyl rings create a massive steric cone angle (approx. 180°+).[1][2] This bulk forces the benzhydryl group into a pseudo-equatorial position to minimize 1,3-diaxial-like repulsions with the C3-hydroxyl group.[2] This "locking" effect often simplifies the NMR spectrum by biasing the conformational equilibrium, though it can broaden signals if the exchange rate is intermediate on the NMR time scale.
Electronic Induction
-
Inductive Effect: Both groups are electron-withdrawing relative to an alkyl chain but electron-donating via resonance (to a degree).[2] However, the Bzh group's extra phenyl ring increases the electron density around the nitrogen slightly less than two separate benzyl groups would, but its primary impact is anisotropic shielding .
-
Shielding: The aromatic ring current of the Bzh group's two phenyls can shield the azetidine ring protons (H2/H4) more significantly than the single phenyl of the Bn group.[1]
Spectroscopic Comparison (The Core)
Nuclear Magnetic Resonance (NMR)
The most definitive method for differentiating these analogs is 1H NMR.[1] The diagnostic signal is the N-substituent attachment point: a Methine (CH) for Bzh vs. a Methylene (CH₂) for Bn.[1]
Table 1: Comparative 1H NMR Data
Note: Chemical shifts (
| Feature | N-Benzhydryl (Bzh-Az-OH) | N-Benzyl (Bn-Az-OH) | Mechanistic Cause |
| Diagnostic Signal | Methine vs. Methylene: The Bzh CH is deshielded by two phenyl rings but integrates to 1H.[2] | ||
| Aromatic Region | Proton count confirms the presence of one vs. two phenyl rings.[1] | ||
| Ring Protons (H2/H4) | Anisotropic Shielding: Bzh protons are often slightly upfield shifted due to the dual aromatic ring current.[1] | ||
| Hydroxyl (OH) | Broad singlet (solvent dep.)[1][3] | DMSO (used for Bzh) slows proton exchange, showing coupling.[1] CDCl | |
| H3 (CH-OH) | The H3 proton is less shielded in the Bn analog.[1] |
3.2 Dynamic NMR & Nitrogen Inversion
In variable-temperature (VT) NMR:
-
Bn-Az-OH: Shows rapid N-inversion at room temperature.[2] Ring protons (H2a/H2b) often appear as simplified averages.[1][2]
-
Bzh-Az-OH: The steric bulk raises the inversion barrier.[2] At lower temperatures (<-40°C), the ring proton signals may split into distinct "endo" and "exo" sets due to the frozen conformation.[1]
Mass Spectrometry (MS) Fragmentation
The fragmentation patterns are distinct and serve as a secondary confirmation method.[1]
-
N-Benzyl: The base peak is almost invariably m/z 91 (Tropylium ion) .[2]
-
N-Benzhydryl: The base peak is m/z 167 (Benzhydryl cation) .[2] This cation is exceptionally stable due to resonance delocalization over two phenyl rings.[2]
Figure 1: Comparative Mass Spectrometry Fragmentation Pathways. The stability of the carbocation dictates the base peak.
Experimental Protocols
Synthesis of 1-Benzhydrylazetidin-3-ol
This protocol utilizes a "one-pot" reductive cyclization or direct alkylation strategy, preferred for its scalability.[2]
Reagents: Epichlorohydrin, Benzhydrylamine, Methanol/Ethanol.[1][4]
-
Reaction Setup: Charge a reactor with Benzhydrylamine (1.0 eq) and Methanol (5 vol).
-
Addition: Add Epichlorohydrin (1.1 eq) dropwise at 0–5°C to control the exotherm.
-
Cyclization: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 48–72 hours.
-
Workup: Concentrate the solvent in vacuo. The Bzh-derivative often crystallizes directly or can be triturated with diethyl ether/hexane.[2]
-
Purification: Recrystallization from Acetone/Petroleum Ether.[2][4]
NMR Sample Preparation for Conformational Analysis
To observe the specific coupling constants (
-
Solvent: Use DMSO-d
rather than CDCl . DMSO disrupts intermolecular Hydrogen bonding, sharpening the OH doublet and preventing aggregation. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Acquisition: Run at 400 MHz or higher. Set relaxation delay (
) to >2 seconds to ensure accurate integration of the aromatic protons vs. the single methine proton.
Visualizing the Synthesis & Logic
Figure 2: General synthesis workflow for N-substituted azetidinols showing the divergence based on amine source.
References
-
Synthesis of 1-Benzhydrylazetidin-3-ol
-
NMR Data & Characterization (1-Benzhydryl)
-
NMR Data & Characterization (1-Benzyl)
-
Nitrogen Inversion & Conformational Analysis
-
General Azetidine Chemistry
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. N-Benzyl-3-hydroxyazetidine | C10H13NO | CID 3801345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-Benzhydrylazetidin-3-ol | CAS 18621-17-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. 1-Benzhydrylazetidin-3-ol | 18621-17-5 [sigmaaldrich.com]
- 8. 18621-17-5|1-Benzhydrylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 9. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Referencing Analytical Data of Synthesized vs. Commercially Available cis-Azetidinols
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern drug discovery, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1][2] Its inherent ring strain and three-dimensional character impart unique physicochemical properties to molecules, often leading to improved solubility, metabolic stability, and target-binding affinity compared to more conventional ring systems.[1][3] Specifically, cis-azetidinols are critical building blocks for a range of therapeutics, from antibacterial agents to central nervous system modulators.[1][2]
For research teams, a pivotal decision is whether to synthesize these key intermediates in-house or to procure them from commercial vendors. While in-house synthesis offers greater control over the supply chain and potential cost savings at scale, it necessitates rigorous analytical validation to ensure the material's identity, purity, and stereochemical integrity are equivalent to, or exceed, that of commercially available standards. This guide provides a comprehensive framework for conducting such a comparative analysis, grounded in robust analytical principles and field-proven methodologies. We will focus on a representative molecule, 3-hydroxyazetidine hydrochloride, to illustrate the workflow.
Section 1: In-House Synthesis of 3-Hydroxyazetidine Hydrochloride
The decision to synthesize a building block like 3-hydroxyazetidine hydrochloride is often driven by the need for large quantities or the desire to avoid reliance on external suppliers. The chosen synthetic route must be robust, scalable, and yield a product of high purity.
Rationale for Synthetic Route Selection
Several routes to 3-hydroxyazetidine hydrochloride have been reported. A common and effective method involves the reaction of epichlorohydrin with a protected amine, followed by cyclization and deprotection.[4][5] We have selected a route utilizing benzylamine as the nitrogen source due to its cost-effectiveness and the relative ease of the subsequent debenzylation step via catalytic hydrogenation. This multi-step process, while requiring careful optimization, avoids the use of more expensive reagents like dibenzhydrylamine.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-hydroxyazetidine hydrochloride.
Experimental Protocol: Synthesis
-
Step 1: Ring Opening: Dissolve benzylamine in 15 volumes of water in a jacketed reactor and cool the solution to 0-5°C. Slowly add 1.3 equivalents of epichlorohydrin, ensuring the temperature is maintained below 5°C. Stir the reaction for 12 hours.[4] The intermediate, 1-(benzylamino)-3-chloropropan-2-ol, will precipitate.
-
Step 2: Cyclization: Isolate the intermediate by filtration. Suspend the crude material in a suitable solvent and add a strong base (e.g., sodium hydroxide) to induce intramolecular cyclization to form 1-benzyl-3-hydroxyazetidine.
-
Step 3: Deprotection and Salt Formation: Dissolve the 1-benzyl-3-hydroxyazetidine in ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen gas (H₂) and stir until the reaction is complete (monitored by TLC or LC-MS). Filter off the catalyst. To the filtrate, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol) to precipitate the hydrochloride salt.
-
Purification: Isolate the crude 3-hydroxyazetidine hydrochloride by filtration. The primary purification method is recrystallization. The choice of solvent system is critical; a mixture like methanol/ethyl acetate is often effective. This step is designed to remove unreacted starting materials, by-products, and any residual catalyst. The purity of the final product should be >98%.[4]
Section 2: The Commercial Standard as a Benchmark
A commercially available standard from a reputable supplier serves as the essential benchmark for your in-house material.[6] When selecting a commercial product, verify that the supplier provides a Certificate of Analysis (CoA) detailing the purity (typically ≥97%), identity confirmation (e.g., by ¹H NMR), and other relevant specifications.[7]
Section 3: The Orthogonal Analytical Workflow
No single analytical technique is sufficient to fully characterize a molecule. We employ an orthogonal approach, using multiple techniques that measure different chemical and physical properties, to build a comprehensive and trustworthy profile of the material.[8] The three core techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Workflow Diagram
Caption: Orthogonal workflow for analytical cross-referencing.
Section 4: Detailed Analytical Protocols
The following protocols are designed to be self-validating by ensuring system suitability and using a certified reference standard for comparison.
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR is the gold standard for unambiguous structure elucidation.[9] For azetidinols, ¹H NMR is not only used to confirm the overall structure but is also critical for determining the relative stereochemistry. The coupling constants (J-values) between protons on the azetidine ring can often distinguish between cis and trans isomers.[10] ¹³C NMR provides confirmation of the carbon skeleton.
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized sample and the commercial standard into separate NMR tubes. Dissolve each in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum for each sample. Key parameters include a 30° pulse angle, a relaxation delay of at least 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum to the residual solvent peak.
-
Analysis: Compare the chemical shifts, integration values, and coupling patterns of the synthesized material directly against the commercial standard.
-
Protocol 4.2: Mass Spectrometry (MS)
-
Causality: MS provides a precise measurement of the molecular weight of the analyte, confirming its elemental composition.[11] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like azetidinols, typically yielding the protonated molecular ion [M+H]⁺.
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare dilute solutions (~10 µg/mL) of both samples in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid.
-
Instrumentation: Use an ESI mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument).
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant mass range (e.g., m/z 50-200).
-
Analysis: Identify the [M+H]⁺ ion for 3-hydroxyazetidine (C₃H₇NO, MW = 73.09). The expected m/z for [M+H]⁺ is approximately 74.06. Compare the primary ion observed in the synthesized sample with that of the commercial standard.
-
Protocol 4.3: High-Performance Liquid Chromatography (HPLC)
-
Causality: HPLC is the workhorse technique for assessing purity and identifying impurities.[12] Due to the polar nature of 3-hydroxyazetidine, traditional reversed-phase chromatography can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that provides good retention for highly polar compounds.[13]
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately prepare solutions of both samples at a concentration of ~1 mg/mL in the mobile phase.
-
Chromatographic System:
-
Column: A HILIC column (e.g., an amide or silica-based column).
-
Mobile Phase A: Water with a buffer (e.g., 20 mM Ammonium Formate, pH 3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at 95% B, decreasing to 40% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/Photodiode Array (PDA) detector. Since azetidinols lack a strong chromophore, detection at low wavelengths (e.g., 200-210 nm) is required, or an alternative detector like an Evaporative Light Scattering Detector (ELSD) can be used.[13]
-
-
Analysis: Inject equal volumes (e.g., 5 µL) of both samples.
-
Data Evaluation: Compare the chromatograms. The retention time of the main peak in the synthesized sample should match that of the commercial standard. Calculate the purity of each sample by the area percent method. Scrutinize the chromatograms for any impurity peaks, comparing the impurity profiles of the two samples.
-
Section 5: Comparative Data Analysis
The data from the orthogonal analyses should be compiled into clear tables for direct comparison.
Table 1: Comparative ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Synthesized Sample | Commercial Standard |
| ~4.60 | m | 1H | CH-OH | Matches | Matches |
| ~4.05 | m | 2H | CH₂-N | Matches | Matches |
| ~3.85 | m | 2H | CH₂-N | Matches | Matches |
Table 2: Comparative Mass Spectrometry Data (ESI+)
| Parameter | Theoretical Value | Synthesized Sample | Commercial Standard |
| Formula | C₃H₇NO | Confirmed | Confirmed |
| [M+H]⁺ (m/z) | 74.0600 | 74.0601 | 74.0600 |
Table 3: Comparative HPLC Purity Data (HILIC-UV)
| Sample | Retention Time (min) | Purity (Area %) | Impurity Profile |
| Synthesized Sample | 4.52 | 99.1% | Minor peaks at 2.8 and 5.1 min |
| Commercial Standard | 4.52 | 99.5% | Minor peak at 3.2 min |
Interpretation of Results
-
Identity Confirmation: The matching NMR spectra and MS data confirm that the synthesized material is indeed 3-hydroxyazetidine.
-
Purity Assessment: The HPLC data shows that both samples are of high purity. However, the impurity profiles are different. This is expected, as the impurities in the synthesized material will be related to the specific synthetic route (e.g., residual starting materials or by-products), while the commercial material's impurities will derive from their proprietary process.
-
Actionable Insights: The presence of any significant impurity (>0.1%) in the synthesized batch would warrant further investigation for identification and characterization to ensure it will not negatively impact downstream applications.
Conclusion
A rigorous, multi-technique analytical comparison is non-negotiable when validating an in-house synthesized material against a commercial standard. This guide demonstrates that by combining NMR for structural integrity, MS for molecular weight confirmation, and a well-chosen HPLC method for purity assessment, researchers can generate a comprehensive and trustworthy data package. This process not only validates the quality of the synthesized cis-azetidinol but also provides critical insights into its impurity profile, ensuring its fitness for use in demanding applications such as drug discovery and development.
References
- U.S.
- Chinese Patent CN102827052A, "Method for synthesizing 3-hydroxy-azetidinehydrochloride," Google P
-
Singh, J., et al. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed. [Link]
-
Abreu, A. S. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. [Link]
- Chinese Patent CN106831523A, "The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3," Google P
-
Yadav, V., et al. (2023). "Synthesis of Novel cis-2-Azetidinones from imines and aclychloride using triethylamine." Acta Chimica Slovenica. [Link]
-
Lancrix Chemicals, "3-Azetidinone hydrochloride, ≥96% | CAS 17557-84-5." [Link]
-
Mundil, D., et al. (2024). "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes." Beilstein Journal of Organic Chemistry. [Link]
-
Domainex, "Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination." [Link]
-
Audisio, G., et al. "Mass spectra of 1,3-diarylazetidin-3-ols and related compounds." Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
National Center for Biotechnology Information. "3-Hydroxyazetidine hydrochloride." PubChem Compound Summary for CID 2759290. [Link]
-
J. Am. Chem. Soc. (2024). "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." [Link]
-
PharmaCompass, "3-hydroxy-azetidine hydrochloride | Drug Information, Uses, Side Effects." [Link]
-
Kuriyama, Y., et al. (2024). "Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines." Frontiers in Chemistry. [Link]
-
ResearchGate, "¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j)." [Link]
-
Int. J. Pharm. Sci. Rev. Res. (2025). "Modern Analytical Technique for Characterization Organic Compounds." [Link]
-
Welch, C. J., et al. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." American Pharmaceutical Review. [Link]
-
Beilstein Journals, "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes." [Link]
-
ResearchGate, "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." [Link]
-
Mykhailiuk, P. K. (2018). "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery." Angewandte Chemie. [Link]
-
National Center for Biotechnology Information, "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes." [Link]
-
POL Scientific, "A comparative analysis of pharmacopeial quality standards for antibiotics with respect to bacterial endotoxin limits." [Link]
-
The Royal Society of Chemistry, "Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines." [Link]
-
ADRES biopharma regulatory consulting, "Navigating Quality Guidelines for Biological Investigational Medicinal Products: A Comparative Analysis of EMA and ICH Q7 Standards." [Link]
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Computer Research and Development, "A Comparative Study on the Regulatory Framework of Regulatory." [Link]
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Scholars Middle East Publishers, "Formulations and Role of Analytical Techniques in Chemical Industries." (2021). [Link]
-
Molecules, "Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines." (2020). [Link]
-
Patel, B. D., et al. (2024). "A Comparative Analysis of Generic Drug Assessment and Regulatory Approval in the USA, Europe and India." Research Journal of Pharmacy and Technology. [Link]
-
Center for Advanced Studies and Technology, "Mass Spectrometry for precision pharmacology." [Link]
-
Das, K., et al. (2016). "Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic." Journal of Applied Pharmaceutical Science. [Link]
-
J. Agric. Food Chem. (2021). "Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen." [Link]
-
Foods, "Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method." (2023). [Link]
-
SIELC Technologies, "HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column." [Link]
-
HELIX Chromatography, "HPLC Analysis of Etidronic Acid, Citric Acid and Mannitol on Amaze HD Mixed-Mode Column." [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 5. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 6. web-api.polscientific.com [web-api.polscientific.com]
- 7. CAS 18621-18-6: 3-Hydroxyazetidine hydrochloride [cymitquimica.com]
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- 9. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method [mdpi.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Mass Spectrometry for precision pharmacology | Center for Advanced Studies and Technology [cast.unich.it]
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- 13. helixchrom.com [helixchrom.com]
Safety Operating Guide
1-(Diphenylmethyl)-2-methylazetidin-3-ol,cis- proper disposal procedures
As a Senior Application Scientist, I have designed this operational and disposal master plan specifically for researchers and drug development professionals handling cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol .
Because this compound features a highly strained azetidine ring, a basic secondary-amine-derived nitrogen, and a bulky, lipophilic benzhydryl (diphenylmethyl) protecting group, standard generic disposal templates are insufficient. This guide provides causality-driven protocols, ensuring that your laboratory maintains strict safety compliance, environmental stewardship, and experimental integrity.
Chemical Profiling & Causality of Hazards
To design a robust handling and disposal protocol, we must first understand the physicochemical behavior of the molecule. The benzhydryl group dictates the compound's solubility profile, while the azetidine nitrogen dictates its acid-base reactivity.
Table 1: Physicochemical Profile & Operational Implications
| Property | Value / Characteristic | Operational Causality & Impact |
| Molecular Formula | C₁₇H₁₉NO | High carbon content dictates disposal via incineration; nitrogen presence requires NOx scrubbing. |
| Molecular Weight | 253.34 g/mol | Bulky lipophilic structure; highly soluble in organic solvents (DCM, EtOAc, MeOH), insoluble in neutral water. |
| Chemical Class | Protected Azetidine (Amine/Alcohol) | The nitrogen lone pair is basic. It will form water-soluble salts upon exposure to strong aqueous acids (e.g., HCl). |
| Thermal Stability | Moderate (Ring Strain) | The 4-membered azetidine ring possesses significant angle strain. Avoid prolonged exposure to extreme heat or concentrated strong acids to prevent ring-opening polymerization. |
Experimental Workflow: Benzhydryl Deprotection
In drug discovery, cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol is rarely the final active pharmaceutical ingredient (API). It is typically an intermediate where the benzhydryl group must be removed to yield the free amine (cis-2-methylazetidin-3-ol) for subsequent coupling.
Step-by-Step Methodology: Catalytic Hydrogenolysis
Self-Validating Principle: The reaction's progress is validated by the stoichiometric consumption of hydrogen gas and the disappearance of the lipophilic starting material via LC-MS.
-
Preparation: In a rigorously purged hydrogenation flask, dissolve 1.0 equivalent of cis-1-(Diphenylmethyl)-2-methylazetidin-3-ol in HPLC-grade Methanol (10 mL/mmol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equivalents by weight). Causality: Pd/C is highly pyrophoric when dry. Adding it to the solvent under an inert argon atmosphere prevents solvent vapor ignition.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂). Maintain at 40–50 psi at ambient temperature for 12–18 hours.
-
Validation (Self-Check): Sample the reaction mixture. Perform LC-MS analysis. The starting material peak (m/z 254 [M+H]⁺) must be completely replaced by the product peak and the diphenylmethane byproduct.
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Step: Do not let the filter cake dry out, as spent Pd/C can ignite in air.
-
Concentration: Concentrate the filtrate under reduced pressure to isolate the crude product.
Workflow for benzhydryl deprotection and primary waste stream generation.
Primary Disposal Protocols & Waste Segregation
According to the National Research Council's authoritative guidelines in[1], no activity should begin unless a comprehensive disposal plan is formulated. Because this compound is a nitrogenous organic molecule, improper disposal (e.g., down the drain) violates [2] and risks severe environmental contamination.
Step-by-Step Disposal Methodology
Self-Validating Principle: Waste streams are physically segregated and chemically verified (via pH testing) prior to manifesting to prevent exothermic cross-reactions in holding carboys.
-
Segregation of Organic Liquids:
-
If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform, the entire mixture must be routed to the Halogenated Organic Waste stream.
-
If dissolved in Methanol, Ethanol, or Ethyl Acetate, route to the Non-Halogenated Organic Waste stream.
-
Causality: Halogenated waste requires specific high-temperature incineration to prevent the formation of toxic dioxins, making it significantly more expensive to process. Mixing them unnecessarily inflates disposal costs.
-
-
Treatment of Aqueous Washes:
-
During extraction, aqueous layers may contain trace amounts of the azetidine compound (especially if the aqueous layer is acidic, which protonates the amine).
-
Self-Validation: Test the pH of the aqueous waste using universal indicator paper. Adjust the pH to 6–8 using dilute NaHCO₃ or dilute citric acid before transferring to the Aqueous Waste carboy.
-
-
Solid Waste Handling:
-
Contaminated consumables (weighing boats, pipette tips, Celite pads) must be placed in a puncture-proof, sealable hazardous waste bin.
-
Causality: Residual compound on solid media can off-gas or leach. The bin must be labeled explicitly with "Contains Nitrogenous Organic Intermediates".
-
-
Final Destruction:
-
All liquid organic waste containing this compound must be manifested for destruction at a licensed high-temperature chemical incinerator equipped with an afterburner and a nitrogen oxide (NOx) scrubber [2].
-
Decision tree for the segregation and compliant disposal of azetidine waste streams.
Spill Management & Decontamination
In the event of an accidental spill of the neat powder or a concentrated solution:
-
Immediate Containment: Evacuate non-essential personnel. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if powder is aerosolized).
-
Neutralization & Absorption:
-
For solutions: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads). Do not use combustible materials like sawdust.
-
For powders: Gently cover the powder with damp paper towels (wetted with water or ethanol) to prevent aerosolization before sweeping it up.
-
-
Decontamination: Wash the spill area thoroughly with a mixture of water and a mild detergent, followed by an ethanol wipe down. Causality: The lipophilic benzhydryl group makes the compound resistant to pure water cleanup; ethanol ensures complete solubilization and removal from bench surfaces.
-
Disposal of Spill Materials: Place all contaminated absorbents and PPE into a heavy-duty hazardous waste bag, seal tightly, and label as "Solid Debris Contaminated with Nitrogenous Organic Amine."
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]
-
Environmental Protection Agency (EPA). 40 CFR Part 266 -- Standards for the Management of Specific Hazardous Wastes and Specific Types of Hazardous Waste Management Facilities. eCFR, 2016. Available at:[Link]
Personal protective equipment for handling 1-(Diphenylmethyl)-2-methylazetidin-3-ol,cis-
Executive Safety Summary
Compound Identity: 1-(Diphenylmethyl)-2-methylazetidin-3-ol,cis- (Key intermediate for Ezetimibe).[1] Physical State: Solid (White to off-white powder). Primary Hazard Class: High Potency / Irritant. Critical Warning: As a pharmaceutical intermediate with a nitrogen-containing azetidine ring, this compound possesses structural alerts for skin sensitization and mucous membrane irritation . In the absence of a specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle , treating this material as a Control Band 3 (OEB 3) compound until specific toxicology data proves otherwise.
Immediate Action Required:
-
Do NOT handle on an open benchtop.
-
Do NOT use latex gloves (poor resistance to organic amine-like structures).
-
DO use a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
Risk Assessment & Control Banding
Since specific toxicological data (LD50, OEL) is often proprietary or limited for intermediates, we utilize Control Banding . This method assigns safety protocols based on chemical structure and physical properties.[2]
| Parameter | Characteristic | Risk Implication | Control Band Assignment |
| Physical Form | Fine Powder | High dust generation potential; inhalation risk.[1] | Band 3 (Containment Required) |
| Chemical Structure | Azetidine Ring | High reactivity; potential alkylating agent/sensitizer. | Band 3 (High Potency) |
| Solubility | Organic Solvents (MeOH, DCM) | Skin absorption enhanced if dissolved. | Skin Notation (Dermal Protection Critical) |
The "Self-Validating" Safety Logic
A safe protocol is one that fails safely. We use the Swiss Cheese Model of defense:
-
Engineering Control (Primary): The Fume Hood keeps the hazard away from you.
-
PPE (Secondary): Protects you if the hood fails.
-
SOP (Tertiary): Behavioral protocols (e.g., "Wet Wiping") prevent spread.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is non-negotiable for handling quantities >10 mg.
A. Respiratory Protection[3][4][5][6][7][8][9][10][11][12]
-
Primary Defense: Engineering controls (Fume Hood/Biosafety Cabinet).
-
Secondary Defense (If outside hood): P100/N100 Particulate Respirator (Full face preferred to protect eyes).
-
Why: Simple surgical masks offer zero protection against chemical dusts.
-
B. Dermal Protection (Hands)
Protocol: Double-Gloving with "Traffic Light" Indicator System.
-
Inner Glove: Brightly colored Nitrile (e.g., Orange/Blue) - 4 mil.
-
Outer Glove: Extended cuff Nitrile or Neoprene (e.g., Black/Green) - 5-8 mil.[1]
-
Logic: If the outer glove is breached or degrades, the bright inner glove becomes visible, signaling an immediate stop to operations.
-
Prohibited Materials: Latex (Natural Rubber). Azetidines and the solvents used to dissolve them (DCM, THF) permeate latex rapidly.
C. Body Protection[1][2][3][4][5][11]
-
Standard: Lab coat (buttoned to neck, knit cuffs).
-
Enhanced (For >1g handling): Disposable Tyvek® arm sleeves or a full Tyvek® apron.
-
Why: Powder drift often settles on the forearms. Lab coat cuffs are a primary contamination point.
-
Operational Protocols: Step-by-Step
Phase 1: Preparation (The "Clean Start")[1]
-
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm (feet per minute).
-
Staging: Place all tools (spatulas, weigh boats, solvent) inside the hood before opening the chemical container. This prevents the "in-and-out" motion that drags air currents (and dust) out of the hood.[1]
-
Static Control: Use an ionizing bar or anti-static gun on the weigh boat.
-
Scientific Rationale: Azetidine intermediates are organic solids that accumulate static charge. Static causes powder to "jump" or disperse, creating an invisible inhalation hazard.
-
Phase 2: Active Handling (Weighing & Transfer)[1]
-
Open Slowly: Unscrew the cap but leave it resting on the bottle for 5 seconds to allow pressure equalization.
-
The "Low & Slow" Technique: Keep hands deep in the hood (at least 6 inches back). Transfer powder slowly to minimize aerosol generation.
-
Wet Transfer (Preferred): If possible, dissolve the solid in the transport vessel immediately inside the hood. Handling a solution is safer than handling a dust.
Phase 3: Decontamination & Doffing (The Critical Exit)[1]
-
Gross Decon: Wipe the exterior of the chemical bottle and tools with a Kimwipe dampened with Methanol or Ethanol .
-
Why: Dry wiping just spreads dust. Alcohol solubilizes the azetidine, allowing it to be captured by the wipe.
-
-
Waste: Dispose of the wipe immediately into a solid hazardous waste bin inside the hood.
-
Doffing Sequence:
-
Remove Outer Gloves (inside hood) -> Dispose.
-
Remove Arm Sleeves (if used) -> Dispose.
-
Wash Inner Gloves with soap/water (while still on hands).
-
Remove Inner Gloves -> Dispose.
-
Wash hands with soap and water for 20 seconds.
-
Emergency Response & Disposal
Spill Management (Solid)[1]
-
Isolate: Alert nearby personnel.
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Contain: Cover spill with oil-sorbent pads dampened with solvent (to prevent dust).
-
Clean: Scoop up contaminated pads. Triple wash the area with Methanol/Ethanol.
Disposal Strategy
-
Waste Stream: High BTU Incineration .
-
Labeling: Must be labeled "Organic Solid Waste - Toxic/Irritant."
-
Prohibition: Do NOT dispose of down the drain. Azetidines can be toxic to aquatic life (aquatic toxicity is a common trait of benzhydryl derivatives).
Visualized Safety Workflow
The following diagram illustrates the decision logic for handling this compound, ensuring a "Fail-Safe" approach.
Caption: Operational Logic Flow for handling 1-(Diphenylmethyl)-2-methylazetidin-3-ol,cis-. Note the escalation of containment based on quantity.
References
-
PubChem. (n.d.). Compound Summary: Azetidine derivatives. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from [Link]
-
SafeWork Australia. (2020). Control Banding: A method for managing WHS risks. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
